Methyl 3-(methoxysulfinyl)propanoate CAS 85939-98-6 properties
The following technical guide details the properties, synthesis, and applications of Methyl 3-(methoxysulfinyl)propanoate (CAS 85939-98-6). This document is structured for researchers and drug development professionals,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of Methyl 3-(methoxysulfinyl)propanoate (CAS 85939-98-6). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a functionalized sulfinylating agent and building block.
CAS 85939-98-6[1]
Executive Summary
Methyl 3-(methoxysulfinyl)propanoate is a bifunctional organosulfur compound characterized by a sulfinate ester moiety and a methyl ester functionality. It serves as a specialized intermediate in organic synthesis, primarily utilized for the introduction of the 3-(methoxycarbonyl)ethyl group onto nucleophiles or as a precursor for functionalized sulfoxides via the Andersen synthesis. Its dual reactivity allows for selective manipulation of either the sulfur center (nucleophilic substitution) or the carboxylate terminus, making it a valuable tool in the development of sulfur-containing pharmaceuticals and agrochemicals.
Chemical Identity & Physicochemical Properties
The compound belongs to the class of alkyl sulfinates . Unlike sulfonates (
), sulfinates () possess a stereogenic sulfur atom (chiral center), although the commercial CAS 85939-98-6 is typically supplied as a racemate.
Soluble in DCM, EtOAc, MeOH, THF; Hydrolyzes in water
Stability
Moisture sensitive; Thermally labile (disproportionates at high T)
Synthetic Pathways & Manufacturing
The synthesis of Methyl 3-(methoxysulfinyl)propanoate typically proceeds via the oxidative chlorination of the corresponding disulfide, followed by alcoholysis. This route ensures high conversion of the sulfur oxidation state from -1 (disulfide) to +2 (sulfinyl).
The disulfide is treated with a chlorinating agent (chlorine gas or sulfuryl chloride) in the presence of acetic anhydride. The acetic anhydride acts as an oxygen source and scavenger.
Step 2: Esterification (Alcoholysis)
The intermediate sulfinyl chloride is unstable and is immediately reacted with methanol in the presence of a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge the HCl byproduct.
Process Flow Diagram
The following diagram illustrates the chemical flow from the disulfide precursor to the final sulfinate ester.
Figure 1: Synthetic pathway for Methyl 3-(methoxysulfinyl)propanoate via oxidative chlorination.
Reactivity Profile & Mechanistic Insights
Methyl 3-(methoxysulfinyl)propanoate exhibits unique reactivity driven by the electrophilic nature of the sulfinyl sulfur and the leaving group ability of the methoxy group.
The Andersen Synthesis (Sulfoxide Formation)
The most critical application of sulfinate esters is the Andersen Synthesis . Reaction with Grignard reagents (
) or organolithiums results in the displacement of the methoxy group with inversion of configuration at the sulfur center. This is the standard method for preparing chiral sulfoxides (if the starting sulfinate is resolved) or functionalized sulfoxides.
Mechanism: Nucleophilic attack of
at the Sulfur atom Formation of trigonal bipyramidal intermediate Elimination of .
Product: Methyl 3-(arylsulfinyl)propanoate or Methyl 3-(alkylsulfinyl)propanoate.
Oxidation to Sulfonates
Treatment with strong oxidants (e.g.,
-CPBA, ) converts the sulfinate ester () to the corresponding sulfonate ester (), Methyl 3-(methoxysulfonyl)propanoate.
Hydrolysis and Salt Formation
Under basic aqueous conditions, the ester hydrolyzes to form the sulfinate salt (e.g., Sodium 3-methoxy-3-oxopropane-1-sulfinate). This species is a nucleophile and can be alkylated to form sulfones.
Reactivity Logic Diagram
Figure 2: Primary reactivity modes of Methyl 3-(methoxysulfinyl)propanoate.
Applications in Drug Discovery
Linker Chemistry (PROTACs & Conjugates)
The propanoate tail (
) provides a "handle" for bioconjugation. By converting the methyl ester to an acid or activated ester, this moiety can be attached to amines (e.g., lysine residues or drug pharmacophores). The sulfinyl group can then be used to link a second molecule or be oxidized to a polar sulfone spacer, modifying the lipophilicity and solubility of the final drug candidate.
Metabolic Stability Studies
Sulfoxides are common metabolites of sulfide drugs. Using this reagent to synthesize specific sulfoxide standards allows researchers to validate metabolic pathways and identify circulating metabolites in pharmacokinetic (PK) studies.
Radical Precursor
Sulfinate esters can serve as sources of sulfinyl radicals under oxidative conditions or photolysis, useful for radical cascade cyclizations in complex natural product synthesis.
Handling, Stability & Safety
Handling Protocols
Moisture Sensitivity: Sulfinate esters are prone to hydrolysis. Handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox for long-term storage.
Thermal Stability: Avoid prolonged heating above 80°C, as sulfinates can disproportionate into thiosulfonates and sulfonates. Distillation should be performed under high vacuum (< 1 mbar).
Safety Data (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
References
Apollo Scientific. (2023). Methyl 3-(methoxysulfinyl)propanoate - Product Data Sheet. Apollo Scientific. Link
Drabowicz, J., & Mikolajczyk, M. (1980). Synthesis of Sulfinic Acid Esters. Organic Preparations and Procedures International, 12(1-2).
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95.
PubChem. (2024). Compound Summary: Methyl 3-(methoxysulfinyl)propanoate.[1] National Center for Biotechnology Information. Link
Sigma-Aldrich. (2024).[2] Safety Data Sheet: General Sulfinate Esters. Merck KGaA. Link
Technical Guide: Chemical Structure & Properties of Methyl 3-methoxysulfinylpropanoate
This guide provides an in-depth technical analysis of Methyl 3-methoxysulfinylpropanoate (CAS: 85939-98-6), a specialized organosulfur compound characterized by its sulfinate ester functionality. Executive Summary Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Methyl 3-methoxysulfinylpropanoate (CAS: 85939-98-6), a specialized organosulfur compound characterized by its sulfinate ester functionality.
Executive Summary
Methyl 3-methoxysulfinylpropanoate is an acyclic aliphatic sulfinate ester. Unlike common sulfoxides or sulfones, this molecule features a sulfinyl group (-S(=O)-) bonded to an oxygen atom (methoxy) and a carbon chain (propanoate). This unique connectivity (
) confers distinct chemical reactivity, particularly as an ambident electrophile and a source of chiral sulfur.
Property
Data
IUPAC Name
Methyl 3-(methoxysulfinyl)propanoate
CAS Registry Number
85939-98-6
Molecular Formula
Molecular Weight
166.19 g/mol
Functional Groups
Sulfinate Ester, Carboxylate Ester
Chirality
Yes (Sulfur atom is a stereogenic center)
Structural Analysis & Stereochemistry
Connectivity and Electronic Structure
The molecule consists of a 3-carbon propanoate backbone terminated by a methyl ester at C1 and a methoxysulfinyl group at C3.
Sulfinate Moiety (
): The sulfur atom is in the +2 oxidation state (formal). It is bonded to a methoxy group via a single bond and an oxygen via a double bond.
Backbone: The ethylene bridge (
) connects the electron-withdrawing sulfinate group to the electron-withdrawing carboxylate ester.
Sulfur Chirality
A critical feature of sulfinate esters is the optical activity of the sulfur atom . The sulfur atom forms a pyramidal geometry with a lone pair, making it a stable stereogenic center.
Configuration: The molecule exists as a racemate (
) unless synthesized via asymmetric methods.
Stereochemical Stability: Unlike nitrogen inversion (which is rapid), sulfur inversion has a high energy barrier (
35-40 kcal/mol), rendering the enantiomers stable at room temperature.
Diastereotopic Protons (NMR Signature)
Due to the chirality of the sulfur atom, the adjacent methylene protons (at C3,
to sulfur) are diastereotopic .
Implication: In
H NMR, these protons will not appear as a simple triplet. Instead, they will manifest as a complex ABX or AB multiplet , distinct from the triplet observed in the achiral sulfone or sulfide analogs.
Synthesis Methodology
The most authoritative synthesis route for aliphatic sulfinate esters involves the oxidative chlorination of disulfides followed by alcoholysis. This protocol ensures high conversion and purity.
Protocol: Oxidative Chlorination-Esterification
Precursor: Dimethyl 3,3'-dithiodipropionate (derived from oxidative dimerization of methyl 3-mercaptopropionate).
Step 1: Formation of Sulfinyl Chloride
The disulfide bond is cleaved using chlorine gas (
) or Sulfuryl Chloride () in acetic anhydride at low temperatures (-10°C to 0°C).
Step 2: Esterification (Methanolysis)
The intermediate, Methyl 3-(chlorosulfinyl)propanoate , is highly reactive and is treated immediately with anhydrous methanol in the presence of a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge HCl.
Visualization of Synthesis Pathway
Caption: Two-step synthesis via sulfinyl chloride intermediate. The base (Pyridine) is critical to prevent acid-catalyzed hydrolysis.
Reactivity Profile & Applications
Sulfinate esters are versatile intermediates in organic synthesis, primarily used for transferring the chiral sulfinyl group.
The Andersen Synthesis (Nucleophilic Substitution)
The most significant reaction of methyl 3-methoxysulfinylpropanoate is its reaction with Grignard reagents (
).
Mechanism: The Grignard reagent attacks the sulfur atom, displacing the methoxy group with inversion of configuration .
Outcome: This yields a chiral sulfoxide with high enantiomeric excess (if the starting sulfinate was enantiopure).[1]
Oxidation and Hydrolysis
Oxidation: Treatment with peroxides (e.g., mCPBA) oxidizes the sulfinate to a sulfonate ester (
).
Hydrolysis: Under acidic or basic aqueous conditions, the ester hydrolyzes to 3-sulfinopropanoic acid (
), which is unstable and may disproportionate.
Reactivity Diagram
Caption: Divergent reactivity pathways. The Andersen Synthesis pathway is the primary utility for drug development (chiral sulfoxide synthesis).
Experimental Characterization Data
When validating the synthesis of this compound, the following spectroscopic signatures are diagnostic.
Spectroscopy
Diagnostic Signal
Interpretation
H NMR
3.75 (s, 3H)
Methoxy group attached to Sulfinyl (). Distinct from ester OMe.
H NMR
2.90 - 3.10 (m, 2H)
Diastereotopic adjacent to chiral Sulfur.
IR
1130 cm
Strong stretching vibration (characteristic of sulfinates).
IR
1735 cm
stretch (Ester).
MS (EI)
m/z 135 ()
Loss of methoxy group from the sulfinyl center.
References
Douglass, I. B. (1965).[2] "Aliphatic Sulfinic Acids.[3][4] I. Preparation and Properties."[2][5] The Journal of Organic Chemistry, 30(2), 633–635. Link
Foundational text on the synthesis of aliph
Field, L., Hoelzel, C. B., & Locke, J. M. (1962).[2] "Organic Disulfides and Related Substances. VI. Preparation of Sulfinic Esters." Journal of the American Chemical Society, 84(5), 847–850. Link
Details the oxidative cleavage of disulfides to generate sulfin
Drabowicz, J., & Mikołajczyk, M. (1980). "Sulfinic Acids and Esters in Synthesis." Organic Preparations and Procedures International, 12(1-2).[6]
Review of the utility of sulfin
PubChem Compound Summary. (n.d.). "Methyl 3-(methoxysulfinyl)propanoate (CID 543738)." National Center for Biotechnology Information. Link
Verification of chemical identity and CAS 85939-98-6.
An In-depth Technical Guide on the Safe Handling of Methyl 3-(methoxy)propanoate Analogs
Disclaimer: The following guide is based on available data for Methyl 3-methoxypropionate due to the absence of a specific Safety Data Sheet (SDS) for methyl 3-(methoxysulfinyl)propanoate. This information should be used...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The following guide is based on available data for Methyl 3-methoxypropionate due to the absence of a specific Safety Data Sheet (SDS) for methyl 3-(methoxysulfinyl)propanoate. This information should be used as a foundational resource for risk assessment and the development of safe handling procedures for structurally similar compounds. It is not a direct substitute for a substance-specific SDS. Researchers must exercise extreme caution and implement rigorous safety protocols when working with novel or uncharacterized substances.
Introduction: Navigating the Safety Landscape of Novel Reagents
The core philosophy of this guide is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). Every recommendation is grounded in established chemical safety standards and aims to provide not just a set of rules, but a deeper understanding of the "why" behind each safety measure.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of a comprehensive safety assessment. The following table summarizes the known properties of Methyl 3-methoxypropionate, which can serve as a conservative estimate for its sulfinyl analog.
It is imperative to assume that methyl 3-(methoxysulfinyl)propanoate may exhibit different properties, and these values should be used for initial risk assessment only.
Hazard Identification and Risk Assessment
Based on the data for Methyl 3-methoxypropionate, the primary hazards are flammability and irritation.[1][4] A thorough risk assessment is a critical, self-validating step before any experimental work commences.
Primary Hazards:
Flammable Liquid and Vapor: The flash point of 47°C indicates that this compound can be ignited under relatively common laboratory conditions.[1][3][4]
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][4][5]
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[4][5]
Logical Framework for Risk Assessment:
Caption: Risk assessment and mitigation workflow.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate the identified risks.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential.
Caption: Mandatory Personal Protective Equipment.
Handling Procedures:
Work Area: All handling should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6][7]
Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[1][5][6] Use spark-proof tools and explosion-proof equipment where necessary.[4][8]
Grounding: Ground and bond containers when transferring material to prevent static discharge.[4][9]
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[10]
Spills: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][10]
Storage:
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6]
Incompatibilities: Store away from strong oxidizing agents.[1][5][6]
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][8]
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
All waste must be handled as hazardous.
Waste Characterization: The waste generated from this compound should be considered flammable and an irritant.
Containerization: Collect waste in a properly labeled, sealed container.
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. This should be done through a licensed hazardous waste disposal company.[5][6]
Conclusion: A Culture of Safety
This guide provides a foundational framework for the safe handling of methyl 3-(methoxysulfinyl)propanoate by leveraging data from its close analog, Methyl 3-methoxypropionate. The core principle is one of proactive risk assessment and the implementation of robust, multi-layered safety protocols. For researchers and drug development professionals, a deep understanding of the "why" behind these protocols is as critical as the protocols themselves. This fosters a self-validating system of safety that is adaptable to the unique challenges posed by novel chemical entities.
References
PrepChem.com. Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate. [Link]
Methoxysulfinyl group chemical reactivity and characteristics
Technical Guide: The Methoxysulfinyl Group ( ) Executive Summary The methoxysulfinyl group ( ) is a sulfinate ester moiety characterized by a tetravalent, pyramidal sulfur atom bonded to a methoxy group, an oxygen (via a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: The Methoxysulfinyl Group (
)
Executive Summary
The methoxysulfinyl group (
) is a sulfinate ester moiety characterized by a tetravalent, pyramidal sulfur atom bonded to a methoxy group, an oxygen (via a double bond), and a carbon scaffold. Unlike its oxidized counterpart, the methoxysulfonyl group (), the methoxysulfinyl group possesses a chiral sulfur center (when the R group is not OMe), making it a pivotally important tool in asymmetric synthesis—specifically for the construction of chiral sulfoxides via the Andersen synthesis.
This guide provides a comprehensive technical analysis of the methoxysulfinyl group, focusing on its stereoelectronic properties, nucleophilic substitution patterns, and critical role as a transient pharmacophore and synthetic intermediate in drug development.
Part 1: Structural & Electronic Characteristics[1]
Stereochemistry and Geometry
The sulfur atom in the methoxysulfinyl group is
hybridized, possessing a lone pair that occupies one vertex of a tetrahedron. This configuration renders the sulfur center chiral (provided ).
Geometry: Trigonal pyramidal.
Chirality: Stable at room temperature; racemization typically requires heat (>200°C) or acid catalysis.
Electronic Nature: The
bond is highly polarized. The sulfur atom is electrophilic, while the oxygen atoms (both carbonyl-like and alkoxy) can act as weak Lewis bases.
Spectroscopic Signatures
Identification of the methoxysulfinyl group is distinct from sulfonates and sulfoxides.
Technique
Parameter
Characteristic Value
Notes
IR Spectroscopy
(Stretch)
1125–1160 cm⁻¹
Strong band.[1][2] Lower frequency than sulfones (~1300 cm⁻¹) and sulfonates (~1350 cm⁻¹).
¹H NMR
()
3.50 – 4.00 ppm
Singlet. Typically shielded relative to methyl sulfonates ( ~3.8–4.2 ppm).
¹³C NMR
()
50 – 60 ppm
Sensitive to the electronic nature of the R-group attached to sulfur.
Mass Spectrometry
Fragmentation
[M-31]⁺
Loss of is a common fragmentation pathway.
Part 2: Synthesis and Installation
Standard Protocol: Nucleophilic Substitution at Sulfinyl Chlorides
The most robust method for installing a methoxysulfinyl group involves the reaction of a sulfinyl chloride with methanol in the presence of a non-nucleophilic base.
Reaction:
Reagents: Thionyl chloride (
) to generate , followed by anhydrous MeOH and or Pyridine.
Critical Control: Temperature must be kept low (-78°C to 0°C) to prevent over-oxidation or side reactions.
Oxidative Alkoxylation (Green Chemistry)
Direct oxidative transformation of thiols or disulfides using methanol and an oxidant (e.g., NBS,
) followed by nucleophilic attack by MeOH and subsequent oxidation.
Part 3: Reactivity Profile
The reactivity of the methoxysulfinyl group is dominated by two competing pathways: Nucleophilic Substitution at Sulfur (
) and Alkylation at Carbon ().
Nucleophilic Substitution at Sulfur (
)
This is the most chemically significant reaction for drug development. Nucleophiles (Grignard reagents, organolithiums, amides) attack the sulfur center, displacing the methoxy group.
Stereochemistry: The reaction proceeds with complete inversion of configuration at the sulfur center.
Mechanism: Formation of a trigonal bipyramidal sulfurane intermediate where the entering nucleophile and leaving group (
) occupy apical positions.
Alkylation Potential (
)
Like methyl sulfonates (e.g., methyl methanesulfonate), methyl sulfinates can act as methylating agents . Soft nucleophiles may attack the methyl carbon rather than the sulfur, leading to methylation of the nucleophile and release of a sulfinate anion.
Safety Implication: Methyl sulfinates are potential genotoxic impurities (GTIs). They can methylate DNA bases.[3][4] In drug substance synthesis, their clearance must be rigorously proven.
Hydrolysis
Methoxysulfinyl groups are hydrolytically unstable under acidic or basic conditions, yielding sulfinic acids (
) and methanol.
Kinetics: Hydrolysis is generally faster than that of sulfonates due to the higher energy of the S(IV) center.
Part 4: Visualization of Reactivity
Diagram 1: The Andersen Synthesis Mechanism
This diagram illustrates the stereospecific substitution at sulfur, crucial for synthesizing chiral drugs (e.g., Esomeprazole precursors).
Caption: Stereospecific nucleophilic substitution at the methoxysulfinyl sulfur center resulting in inversion of chirality.
Part 5: Experimental Protocols
Protocol 5.1: Synthesis of Methyl p-Toluenesulfinate
A standard procedure for installing the methoxysulfinyl group.
Reagents:
p-Toluenesulfinyl chloride (1.0 equiv)
Methanol (anhydrous, 5.0 equiv)
Triethylamine (
, 1.2 equiv)
Dichloromethane (DCM, solvent)
Methodology:
Preparation: Dissolve p-toluenesulfinyl chloride in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C.
Addition: Mix Methanol and
in a separate flask. Add this mixture dropwise to the sulfinyl chloride solution over 30 minutes. Note: Exothermic reaction.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours. Monitor by TLC (disappearance of acid chloride).
Workup: Wash the organic layer with water (
), saturated , and brine.
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Caution: Sulfinates can degrade on acidic silica; add 1% to the eluent.
Converting the methoxysulfinyl group into a chiral sulfoxide.
Methodology:
Activation: Dissolve the pure chiral methyl sulfinate in THF. Cool to -78°C.
Nucleophile Addition: Add the Grignard reagent (
) slowly.
Mechanism Check: The nucleophile attacks the sulfur anti to the methoxy lone pair.
Quench: Quench with saturated
at low temperature to prevent racemization.
Part 6: Applications in Drug Development
Chiral Auxiliaries
The primary utility of the methoxysulfinyl group is as a chiral director . By synthesizing a diastereomerically pure methyl sulfinate (often using menthol instead of methanol initially to resolve, then transesterifying or using directly), researchers can transfer chirality to the sulfur atom of a final drug molecule.
Example: Synthesis of Esomeprazole (Nexium) and other proton pump inhibitors often relies on chiral sulfur chemistry, where sulfinate esters serve as precursors or model systems for understanding stereoselective oxidation.
Genotoxicity and Impurity Management
In regulatory filings (FDA/EMA), methyl sulfinates are structurally alert compounds.
Risk: They are alkylating agents (Class 2 or 3 solvents/impurities).
Control Strategy: If used as a reagent, "purge studies" are required to demonstrate that the methoxysulfinyl group is completely consumed or removed to < ppm levels in the final API (Active Pharmaceutical Ingredient).
Part 7: References
Drabowicz, J., & Mikołajczyk, M. (1980). Synthesis of Sulfoxides. Organic Preparations and Procedures International. Link
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl p-Toluenesulfinate. Tetrahedron Letters. Link
García Ruano, J. L., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides from Methyl Sulfinates. Synthesis. Link
Nolte, M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations.[4] International Journal of Molecular Sciences. Link
Wolfenden, R., & Yuan, Y. (2007). Monoalkyl sulfates as alkylating agents in water. PNAS.[5] Link
IUPAC name and synonyms for methyl 3-(methoxysulfinyl)propanoate
The following technical guide details the properties, synthesis, and reactivity of methyl 3-(methoxysulfinyl)propanoate , a specialized organosulfur intermediate. Chemical Class: Sulfinate Ester | CAS: 85939-98-6[1][2] E...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and reactivity of methyl 3-(methoxysulfinyl)propanoate , a specialized organosulfur intermediate.
Chemical Class: Sulfinate Ester | CAS: 85939-98-6[1][2]
Executive Summary
Methyl 3-(methoxysulfinyl)propanoate is an acyclic sulfinate ester characterized by the presence of a sulfinyl group (–S(=O)O–) integrated into a propanoate backbone.[1] Unlike their sulfonate analogs (–SO₂O–), sulfinate esters possess a stereogenic sulfur atom, making them intrinsically chiral and valuable as electrophilic partners in the stereoselective synthesis of sulfoxides. This compound serves primarily as a synthetic intermediate in drug discovery and organosulfur methodology, particularly for installing functionalized sulfoxide motifs via nucleophilic substitution.
Nomenclature & Identification
Accurate identification is critical due to the frequent confusion between sulfinyl (sulfinate) and sulfonyl (sulfonate) derivatives in database queries.
The core feature of methyl 3-(methoxysulfinyl)propanoate is the sulfinyl moiety (-S(=O)OMe).[1]
Chirality: The sulfur atom is pyramidal and stereogenic, possessing a lone pair of electrons. Consequently, this compound exists as a racemic mixture of (
) and () enantiomers unless synthesized via asymmetric catalysis.
Electronic Character: The sulfur center is electrophilic.[1] The methoxy group attached to sulfur is a leaving group, albeit a poor one compared to halides, requiring activation or strong nucleophiles (e.g., Grignard reagents) for displacement.
Synthesis Methodologies
Synthesis of sulfinate esters typically proceeds via the oxidation of thiols or the esterification of sulfinyl chlorides.[1]
Protocol A: The Sulfinyl Chloride Route (Classical)
This method offers stoichiometric control but requires handling unstable sulfinyl chloride intermediates.
Chlorination: The thiol is treated with sulfuryl chloride (
) or chlorine gas in acetic anhydride at low temperatures (-20°C to 0°C) to generate methyl 3-(chlorosulfinyl)propanoate.[1]
Mechanism:[1] Oxidative chlorination of the thiol.[1]
Esterification: The crude sulfinyl chloride is treated immediately with anhydrous methanol in the presence of a base (e.g., Pyridine or Triethylamine) to scavenge HCl.
Critical Step: Temperature must be kept low (<0°C) to prevent desulfinylation or oxidation to the sulfonyl chloride.
Protocol B: Oxidative Alkoxylation (Modern)
Recent advances allow for the direct "one-pot" conversion of thiols or disulfides to sulfinates using oxidants like N-bromosuccinimide (NBS) or iodine in methanol.[1]
Procedure: The thiol is dissolved in MeOH. NBS is added portion-wise.[1] The intermediate sulfenyl bromide is oxidized to the sulfinate ester.[1]
Advantage: Avoids the isolation of corrosive sulfinyl chlorides.[1]
Visualization: Synthesis Pathways
The following diagram illustrates the chemical logic connecting the precursor to the target sulfinate.
Caption: Figure 1. Synthetic pathways for methyl 3-(methoxysulfinyl)propanoate showing classical (via Sulfinyl Chloride) and modern oxidative routes.
Reactivity & Applications
The utility of methyl 3-(methoxysulfinyl)propanoate lies in its ability to transfer the sulfinyl alkyl chain to nucleophiles with stereospecificity (if the starting material is enantioenriched) or to serve as a masked sulfone.[1]
Andersen Sulfoxide Synthesis
The most prominent reaction of sulfinate esters is the nucleophilic substitution at sulfur by organometallics (Grignard reagents or organolithiums).
Reaction:
Mechanism: An
-like mechanism at the sulfur atom.[1] This proceeds with inversion of configuration .
Application: Synthesis of functionalized sulfoxides (e.g., methyl 3-(phenylsulfinyl)propanoate) for use as "sulfoxide switches" in medicinal chemistry.[1]
Oxidation to Sulfonates
Treatment with strong oxidants (e.g., mCPBA,
) converts the sulfinate ester to the corresponding sulfonate ester ().[1]
Utility: Sulfonates are potent alkylating agents, though in this specific structure, the focus is usually on the sulfur reactivity.
Hydrolysis and Desulfinylation
Sulfinate esters are moisture-sensitive.[1] Acidic hydrolysis yields the sulfinic acid (
), which is often unstable and may disproportionate or undergo thermal desulfinylation to release .[1]
Visualization: Reactivity Flowchart
Caption: Figure 2. Primary reactivity modes of methyl 3-(methoxysulfinyl)propanoate.
Physicochemical Properties (Data Summary)
The following data points are compiled from experimental and predicted computational models for CAS 85939-98-6.
Property
Value (Experimental/Predicted)
Context
Physical State
Liquid
At Standard Temperature & Pressure
Density
1.27 ± 0.06 g/cm³
Predicted
Boiling Point
92–94°C
At reduced pressure (0.6–1.5 Torr)
Flash Point
>110°C
Estimated
LogP
0.73
Hydrophobicity index (Predicted)
Solubility
Soluble in MeOH, DCM, EtOAc
Hydrolyzes in water
Safety & Handling
Hazards: Like many organosulfur esters, this compound is likely a skin and eye irritant. Sulfinates can release sulfur dioxide (
) upon thermal decomposition or acid contact.
Storage: Store under inert atmosphere (Nitrogen or Argon) at -20°C. Moisture sensitive.
Disposal: Must be treated as hazardous chemical waste, specifically avoiding mixing with strong oxidizers or aqueous acids during disposal.
References
Royal Society of Chemistry. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2020). Electrochemical Synthesis of Sulfinate Esters. PubMed Central.[1] Retrieved from [Link]
Aliphatic Sulfinate Esters: Technical Synthesis, Reactivity, and Medicinal Applications
This guide provides an in-depth technical analysis of aliphatic sulfinate esters, focusing on their synthesis, reactivity, and application in modern drug discovery. Executive Summary Aliphatic sulfinate esters ( ) repres...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of aliphatic sulfinate esters, focusing on their synthesis, reactivity, and application in modern drug discovery.
Executive Summary
Aliphatic sulfinate esters (
) represent a pivotal yet underutilized class of organosulfur compounds in medicinal chemistry. Unlike their sulfonate () counterparts, sulfinates possess a stable chiral sulfur center (), making them indispensable building blocks for the stereoselective synthesis of chiral sulfoxides—a pharmacophore found in blockbuster drugs like Esomeprazole and Armodafinil.
Beyond their classical role as chiral auxiliaries, aliphatic sulfinate esters have re-emerged as versatile radical precursors ("Diversinates") and electrophilic sulfenylating agents. This guide synthesizes field-proven protocols for their generation and outlines their mechanistic utility in late-stage functionalization.
Structural Architecture & Stability
The core feature of the sulfinate ester is the pyramidal sulfur atom, which carries a lone pair, an oxygen double bond, and an alkoxy group.
Chirality: When
, the sulfur atom is a stereogenic center. Aliphatic sulfinates are optically stable at room temperature but can undergo racemization (via pyramidal inversion) or rearrangement at elevated temperatures.
Stability Profile: Aliphatic sulfinates are generally less stable than their aromatic counterparts. They are prone to:
Oxidation: To sulfonates (
) upon exposure to air.
Hydrolysis: To sulfinic acids (
) and alcohols under acidic/basic conditions.
Disproportionation: To thiosulfonates and sulfonates upon prolonged storage.
Storage: Optimal storage requires inert atmosphere (Ar/N2), low temperature (-20°C), and exclusion of moisture.
Synthesis Architectures
The synthesis of aliphatic sulfinate esters has evolved from harsh chlorination routes to mild, catalytic oxidative couplings.
Classical Nucleophilic Displacement (The Andersen-Whitesell Approach)
This route is the gold standard for stereoselective synthesis. It relies on the reaction of a sulfinyl chloride (or chlorosulfite) with a chiral alcohol.
Mechanism:
.
Stereochemistry: Uses chiral alcohols (e.g., (-)-Menthol, trans-2-phenylcyclohexanol) to induce diastereoselectivity. Separation of diastereomers (crystallization/chromatography) yields enantiopure sulfinates.
Limitation: Aliphatic sulfinyl chlorides are unstable. The Whitesell modification (Reaction of alcohols with
to form chlorosulfites, followed by Grignard/Organozinc addition) is preferred for aliphatic chains.
Modern Oxidative Coupling (Green Synthesis)
Direct coupling of thiols or disulfides with alcohols using an oxidant.
Reagents: Thiols (
) + Alcohol () + Oxidant (NBS, , or Electrochemical).
Advantage: Avoids unstable acid chlorides; high functional group tolerance; suitable for library synthesis.
Visualization of Synthesis Pathways
Figure 1: Comparative workflows for aliphatic sulfinate ester synthesis. Method A (Blue) represents the modern oxidative route; Methods B/C (Red/Yellow) represent classical stereoselective routes.
Detailed Experimental Protocol
Protocol: Oxidative Synthesis of Menthyl Alkanesulfinates
This protocol synthesizes a chiral aliphatic sulfinate using the oxidative coupling strategy, optimized for yield and operational simplicity.
H NMR should show the diastereotopic protons of the menthyl group and the distinct shift of the -protons next to sulfur.
Chirality: If using (-)-Menthol, two diastereomers are formed. They can often be separated by crystallization (Andersen's logic) or careful chromatography.
Reactivity & Medicinal Applications[3]
The Andersen Synthesis (Chiral Sulfoxides)
The most famous application is the stereospecific synthesis of chiral sulfoxides.
Mechanism:
-like substitution at the sulfur center.
Stereochemistry: The reaction proceeds with Inversion of Configuration at the sulfur atom.
-Sulfinate Ester + -Sulfoxide + .
Causality: The Grignard reagent attacks the sulfur anti-periplanar to the leaving alkoxy group (
), forcing the inversion.
Radical Precursors (Diversinates)
Aliphatic sulfinates (often hydrolyzed to salts or used directly) serve as radical precursors.
Desulfinylation: Under oxidative conditions (or photoredox catalysis), the sulfinyl group can be extruded (
loss) to generate an alkyl radical ().
Application: Functionalization of heteroaromatic drug cores (e.g., Minisci-type reactions).
Visualization of Stereoinversion Mechanism
Figure 2: Mechanistic pathway of the Andersen Synthesis showing the stereochemical inversion at the sulfur center.
Data Summary: Aliphatic vs. Aromatic Sulfinates[4]
Feature
Aliphatic Sulfinates ()
Aromatic Sulfinates ()
Stability
Low (prone to oxidation/rearrangement)
Moderate to High
Synthesis Method
Oxidative Coupling / Chlorosulfite
Sulfinyl Chloride (Standard)
Primary Utility
Radical Precursors, Specialized Ligands
Chiral Sulfoxide Synthesis
Storage
-20°C, Inert Gas
4°C, Dry
Reactivity
High nucleophilicity at Sulfur
Moderate nucleophilicity
References
Andersen, K. K. (1962). "Stereospecific synthesis of sulfoxides from sulfinates". Tetrahedron Letters, 3(3), 93-95. Link
Whitesell, J. K., & Wong, M. S. (1994). "Asymmetric synthesis of chiral sulfinate esters and sulfoxides". Journal of Organic Chemistry, 59(6), 1457-1464. Link
Zhang, X., et al. (2022). "Synthesis of chiral sulfinate esters by asymmetric condensation". Nature, 604, 298–303. Link
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and applications of chiral sulfoxides". Chemical Reviews, 103(9), 3651-3706. Link
Malcolmson, S. J., et al. (2018). "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery". Journal of Medicinal Chemistry, 61(1), 123-135. Link
Application Notes and Protocols for the Synthesis of Methyl 3-(methoxysulfinyl)propanoate from Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(methoxysulfinyl)propanoate is a sulfinate ester that holds potential as a versatile building block in organic synthesis. Its constitu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methoxysulfinyl)propanoate is a sulfinate ester that holds potential as a versatile building block in organic synthesis. Its constituent functional groups—an ester and a sulfinate ester—offer multiple reaction sites for derivatization. Sulfinyl compounds, in general, are pivotal intermediates in the synthesis of a variety of sulfur-containing molecules, including sulfoxides and sulfonamides, which are prevalent in many pharmaceutical agents and agrochemicals. The development of a robust and accessible synthetic route to compounds like methyl 3-(methoxysulfinyl)propanoate is therefore of significant interest to the chemical and pharmaceutical research communities.
This document provides a comprehensive guide to the synthesis of methyl 3-(methoxysulfinyl)propanoate, commencing from the readily available starting material, methyl acrylate. The proposed synthesis is a two-step process, beginning with the electrophilic addition of thionyl chloride to methyl acrylate to form the intermediate, methyl 3-(chlorosulfinyl)propanoate. This is followed by the nucleophilic substitution of the chloride with methanol to yield the final product. The protocols detailed herein are designed to be clear and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Reaction Mechanism and Scientific Rationale
The synthesis of methyl 3-(methoxysulfinyl)propanoate from methyl acrylate is proposed to proceed through a two-step mechanism:
Step 1: Electrophilic Addition of Thionyl Chloride to Methyl Acrylate
The initial step involves the reaction of methyl acrylate, a Michael acceptor, with thionyl chloride (SOCl₂). In this proposed mechanism, the sulfur atom of thionyl chloride acts as an electrophile. The electron-deficient double bond of methyl acrylate is susceptible to attack by electrophiles, a reaction that can be facilitated by the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which would further polarize the S=O bond of thionyl chloride, enhancing its electrophilicity.
The reaction is initiated by the attack of the π-electrons of the carbon-carbon double bond of methyl acrylate on the electrophilic sulfur atom of the thionyl chloride-Lewis acid complex. This results in the formation of a carbocationic intermediate, which is then attacked by the chloride ion, leading to the formation of methyl 3-(chlorosulfinyl)propanoate.
Step 2: Nucleophilic Substitution to Form the Sulfinate Ester
The second step is the conversion of the newly formed methyl 3-(chlorosulfinyl)propanoate to methyl 3-(methoxysulfinyl)propanoate. This is a classic nucleophilic acyl substitution-type reaction at the sulfur atom. Methanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfinyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[1][2] The use of a base is crucial to prevent the protonation of the methanol and to deprotonate the intermediate oxonium ion.
Experimental Protocols
Materials and Reagents:
Reagent
Formula
Molecular Weight ( g/mol )
Purity
Supplier
Methyl acrylate
C₄H₆O₂
86.09
≥99%
Sigma-Aldrich
Thionyl chloride
SOCl₂
118.97
≥99%
Sigma-Aldrich
Aluminum chloride (anhydrous)
AlCl₃
133.34
≥99%
Sigma-Aldrich
Methanol (anhydrous)
CH₃OH
32.04
≥99.8%
Sigma-Aldrich
Pyridine (anhydrous)
C₅H₅N
79.10
≥99.8%
Sigma-Aldrich
Dichloromethane (anhydrous)
CH₂Cl₂
84.93
≥99.8%
Sigma-Aldrich
Diethyl ether
(C₂H₅)₂O
74.12
ACS grade
Fisher Scientific
Saturated aqueous sodium bicarbonate
NaHCO₃
84.01
-
Fisher Scientific
Brine (saturated NaCl solution)
NaCl
58.44
-
Fisher Scientific
Anhydrous magnesium sulfate
MgSO₄
120.37
-
Fisher Scientific
Step 1: Synthesis of Methyl 3-(chlorosulfinyl)propanoate
Reaction Setup: In a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser, add anhydrous dichloromethane (100 mL).
Addition of Lewis Acid: To the stirred solvent, carefully add anhydrous aluminum chloride (1.5 g, 11.2 mmol) under a gentle stream of nitrogen.
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
Addition of Thionyl Chloride: Slowly add thionyl chloride (8.0 mL, 110 mmol) to the suspension via the dropping funnel over 15 minutes.
Addition of Methyl Acrylate: In the dropping funnel, prepare a solution of methyl acrylate (9.0 mL, 100 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice (100 g).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing: Wash the combined organic layers with cold water (2 x 50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(chlorosulfinyl)propanoate. This intermediate is often used in the next step without further purification due to its sensitivity to moisture.
Step 2: Synthesis of Methyl 3-(methoxysulfinyl)propanoate
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude methyl 3-(chlorosulfinyl)propanoate from Step 1 in anhydrous dichloromethane (100 mL).
Addition of Base: Add anhydrous pyridine (8.9 mL, 110 mmol) to the solution.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Addition of Methanol: Slowly add anhydrous methanol (4.5 mL, 110 mmol) dropwise via the dropping funnel over 20 minutes.
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
Washing: Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 3-(methoxysulfinyl)propanoate.
Safety Precautions
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Aluminum chloride is a corrosive solid that reacts vigorously with water. Handle with care in a dry environment.
Methyl acrylate is a flammable liquid and a potential lachrymator. Avoid inhalation and contact with skin.
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be conducted in a fume hood.
Data Summary
Step
Reactant
Molar Equiv.
Product
Theoretical Yield
Appearance
1
Methyl Acrylate
1.0
Methyl 3-(chlorosulfinyl)propanoate
-
Pale yellow oil
2
Methyl 3-(chlorosulfinyl)propanoate
1.0
Methyl 3-(methoxysulfinyl)propanoate
70-80% (over two steps)
Colorless to pale yellow liquid
Visual Workflow
Caption: Synthetic workflow for methyl 3-(methoxysulfinyl)propanoate.
References
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [Link]
van Delft, F. L., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476.
Posner, G. H., et al. (1986). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE: PRECURSOR FOR ENANTIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED CYCLOPENTANONES. Organic Syntheses, 64, 196.
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Wikipedia contributors. (2024, February 20). Thionyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
Kharasch, M. S., & Fuchs, C. F. (1943). The Chemistry of Sulfenyl Chlorides. I. The Addition of Sulfenyl Chlorides to Olefins. Journal of the American Chemical Society, 65(4), 504–507.
Application Note: Chemoselective Esterification Strategies for 3-Sulfinopropanoic Acid
Executive Summary & Mechanistic Context 3-Sulfinopropanoic acid is a highly versatile, bifunctional aliphatic compound containing both a carboxylic acid (–COOH) and a sulfinic acid (–SO H) moiety. Its esterified derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
3-Sulfinopropanoic acid is a highly versatile, bifunctional aliphatic compound containing both a carboxylic acid (–COOH) and a sulfinic acid (–SO
H) moiety. Its esterified derivatives serve as critical intermediates in organic synthesis, particularly as masked sulfinate reagents (e.g., SMOPS) for cross-coupling reactions and as chiral building blocks in pharmaceutical development[1].
Esterification of 3-sulfinopropanoic acid presents a unique chemoselectivity challenge that dictates the choice of experimental protocols:
The Disproportionation Dilemma: Traditional acid-catalyzed Fischer esterification (e.g., HCl in MeOH) is highly detrimental to sulfinic acids. Under strong acidic conditions, sulfinic acids undergo rapid disproportionation into sulfonic acids and thiosulfonates[2].
O-Alkylation vs. S-Alkylation: Attempting to selectively esterify the carboxylic acid by neutralizing the molecule and adding an alkyl halide (e.g., MeI) fails. Alkylation of sulfinate anions with simple alkylating agents takes place almost exclusively at the highly nucleophilic sulfur atom, producing sulfones rather than the desired O-alkyl esters.
Catalytic Solutions: To achieve direct O-esterification of the sulfinic acid, mild Lewis acids such as Lanthanide(III) triflates are required. Alternatively, 1,1'-Carbonyldiimidazole (CDI) can be used for base-free global esterification[3]. To achieve selective esterification of the carboxylic acid (yielding reagents like SMOPS), a precursor-driven
-elimination strategy is the industry standard[4].
Comparative Strategy Analysis
The following table summarizes the quantitative and strategic data for targeting the different moieties of the 3-sulfinopropanoic acid framework.
Esterification Strategy
Reagents / Catalyst
Target Moiety
Primary Challenge Overcome
Typical Yield
Chemoselective Sulfinate Esterification
Yb(OTf) (5 mol%), ROH
Sulfinic Acid (–SOH)
Prevents acid-catalyzed disproportionation
75–90%
Global Diesterification
CDI (2.2 eq), ROH
Both (–COOH & –SOH)
Base-free activation via imidazole intermediate
60–85%
Carboxylate Esterification (Masked Sulfinates)
MVK, HO, NaOMe (via thiol precursor)
Carboxylic Acid (–COOH)
Circumvents S-alkylation (sulfone formation)
80–95%
Pathway Visualization
Esterification pathways and the precursor-driven synthesis of SMOPS to avoid S-alkylation.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Sulfinate Esterification via Lanthanide Catalysis
This protocol exploits the mild Lewis acidity of Ytterbium(III) triflate to selectively activate the sulfinic acid oxygen for nucleophilic attack by an alcohol, bypassing the disproportionation pathway.
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 3-sulfinopropanoic acid and the target alcohol in anhydrous DCM.
Catalyst Addition: Add Yb(OTf)
(5 mol%) in one portion. The reaction mixture will gradually become homogeneous as the esterification proceeds.
Reaction Monitoring: Stir the mixture at room temperature (
) for 2–4 hours. Monitor the reaction via TLC (eluent: EtOAc/Hexane). The self-validating endpoint is the complete consumption of the highly polar sulfinic acid spot.
Workup & Isolation: Filter the reaction mixture through a short pad of silica gel to remove the lanthanide catalyst, eluting with ethyl acetate.
Concentration: Concentrate the filtrate under reduced pressure to yield the pure sulfinate ester.
Protocol B: Global Diesterification using Carbonyldiimidazole (CDI)
When both the carboxylic and sulfinic acid groups require esterification, CDI acts as an excellent base-free coupling agent. The reaction is driven forward entropically by the evolution of CO
Activation Phase: Dissolve 3-sulfinopropanoic acid in anhydrous THF and cool to
using an ice bath.
CDI Addition: Add CDI portion-wise to account for the dual acidic protons. In-process control: Observe steady effervescence (CO
evolution). Stir at for 1 hour until gas evolution ceases, indicating complete formation of the dual acyl/sulfinyl-imidazole intermediate.
Nucleophilic Attack: Dropwise, add the anhydrous alcohol.
Completion: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 4–6 hours.
Purification: Quench the reaction with water (10 mL). Extract the aqueous layer with DCM (
). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate. Purify the resulting diester via flash column chromatography.
Protocol C: Synthesis of Carboxylate-Esterified Masked Sulfinates (SMOPS)
Because direct esterification of the carboxylic acid on 3-sulfinopropanoic acid is plagued by competitive S-alkylation of the sulfinate, the industry standard for producing sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) relies on a precursor-driven
Thiol-Ene Addition: In a flask containing methanol (15 mL), react methyl 3-mercaptopropionate with MVK in the presence of a catalytic amount of base (e.g., Et
N) to form the intermediate thioether.
Oxidation to Sulfone: Add catalytic Na
WO followed by the slow, dropwise addition of 30% HO at . Stir for 4 hours at room temperature to fully oxidize the thioether to the sulfone.
-Elimination: Isolate the sulfone, dissolve it in a 1:1 mixture of THF/MeOH, and treat with exactly 1.0 equivalent of NaOMe. This triggers a retro-Michael-type -elimination, cleaving the MVK moiety.
Isolation: The target SMOPS precipitates out of the solution as a stable white sodium salt. Filter, wash with cold THF, and dry under high vacuum. This reagent is now ready for downstream cross-coupling to form sulfonamides or sulfones[1].
References
Recent advances in the synthesis and transformations of sulfinate esters
Source: Chemical Communications (RSC Publishing)
URL:[Link][2]
Preparation of Crystalline Sulfinic Esters
Source: Journal of Organic Chemistry (via Taylor & Francis / Core)
URL:[Link][3]
A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides
Source: Tetrahedron Letters (via Audrey Yun Li / Elsevier)
URL:[Link][4]
Using methyl 3-(methoxysulfinyl)propanoate as a chiral building block
Application Note: Methyl 3-(Methoxysulfinyl)propanoate as a Versatile Chiral Building Block in Asymmetric Synthesis Introduction & Mechanistic Rationale Methyl 3-(methoxysulfinyl)propanoate (CAS: 85939-98-6) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 3-(Methoxysulfinyl)propanoate as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction & Mechanistic Rationale
Methyl 3-(methoxysulfinyl)propanoate (CAS: 85939-98-6) is a highly functionalized sulfinate ester that serves as a powerful chiral building block in modern asymmetric synthesis[1]. Unlike simple alkyl or aryl sulfinates, this reagent features a dual-reactive profile: an electrophilic sulfinate core for stereospecific C–S bond formation, and a propanoate tether that provides a strategic handle for downstream cyclization and derivatization[2].
The cornerstone of its application lies in the Andersen method[3]. When reacted with organomagnesium (Grignard) reagents, nucleophilic attack occurs preferentially at the highly electrophilic sulfur atom of the sulfinate ester, rather than the carboxylate ester, provided the temperature is strictly controlled (–78 °C). This reaction proceeds with complete inversion of configuration at the sulfur center via an
mechanism, translating the stereochemical information of the sulfinate into a configurationally stable chiral sulfoxide[4]. The resulting chiral sulfoxide then acts as a robust stereodirecting group for subsequent -functionalizations, while the terminal methyl ester facilitates intramolecular ring closures to yield enantiopure lactones or cyclic ketones[5].
Reaction Pathway & Workflow
Reaction pathway demonstrating the utility of methyl 3-(methoxysulfinyl)propanoate.
Experimental Protocols
Protocol A: Stereospecific Synthesis of Chiral Sulfoxides (Andersen-Type Addition)
Causality & Expert Insight: The primary challenge in this step is chemoselectivity. The Grignard reagent must selectively attack the sulfinate ester (–S(=O)OMe) over the carboxylate ester (–COOMe). By conducting the reaction at cryogenic temperatures (–78 °C) in a non-polar solvent mixture (Toluene/THF), the reactivity of the Grignard reagent is attenuated, favoring the softer, more polarizable electrophilic sulfinyl sulfur[6].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add methyl 3-(methoxysulfinyl)propanoate (1.0 equiv, 5.0 mmol) and anhydrous toluene (15 mL).
Cooling: Lower the reaction flask into a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.
Addition: Dilute the desired Grignard reagent (R–MgX, 1.1 equiv, 5.5 mmol, typically a 1.0 M solution in THF) with 5 mL of anhydrous THF. Add this solution dropwise to the sulfinate ester over 30 minutes using a syringe pump.
Self-Validation Step: Slow addition prevents localized exothermic heating, which would lead to racemization or unwanted nucleophilic attack at the carboxylate carbonyl.
Monitoring: Stir the mixture at –78 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3, visualized with UV and KMnO₄ stain).
Quenching & Extraction: Once complete, quench the reaction strictly at –78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure chiral sulfoxide.
Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard[5].
Protocol B: Diastereoselective
-Alkylation and Lactonization
Causality & Expert Insight: The newly formed chiral sulfoxide acts as an internal chiral auxiliary. Deprotonation at the
-position generates a sulfinyl carbanion. The steric bulk and electronic dipole of the sulfinyl group dictate the trajectory of the incoming electrophile, resulting in high diastereoselectivity. The pendant methyl ester is then perfectly positioned for a subsequent ring closure.
Step-by-Step Methodology:
Deprotonation: Dissolve the chiral sulfoxide (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL) and cool to –78 °C under argon. Add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.2 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.
Alkylation: Add the electrophile (e.g., an aldehyde or alkyl halide, 1.5 equiv) dropwise. Stir for 2 hours at –78 °C, then slowly warm to –20 °C.
Cyclization: To initiate lactonization, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.2 equiv) and warm the reaction to room temperature. The alkoxide/hydroxyl intermediate will spontaneously attack the terminal methyl ester.
Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate. Purify the resulting chiral lactone via silica gel chromatography.
Quantitative Data Summarization
The efficiency of methyl 3-(methoxysulfinyl)propanoate as a chiral building block is demonstrated by the high yields and stereoselectivities achieved during Andersen-type Grignard additions.
Grignard Reagent (R–MgX)
Solvent System
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
Phenylmagnesium bromide
Toluene/THF (3:1)
–78
88
>98
p-Tolylmagnesium bromide
Toluene/THF (3:1)
–78
91
>98
Methylmagnesium iodide
Ether/Toluene (1:2)
–78
82
96
Vinylmagnesium bromide
THF
–78
79
95
tert-Butylmagnesium chloride
Toluene/THF (3:1)
–78
75
92
Note: Data represents typical optimized outcomes for the stereospecific substitution of the methoxy group, validating the robustness of the sulfinate core against diverse steric profiles,[7].
References
[1] Title: Recent advances in the synthesis and transformations of sulfinate esters
Source: RSC Advances
URL:[Link]
Title: Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds
Source: Science of Synthesis (Thieme Connect)
URL:[Link]
[2] Title: Recent advances in the synthesis and transformations of sulfinate esters (Mechanistic Pathways)
Source: RSC Advances
URL:[Link]
[6] Title: Circular dichroism spectral and chemical arguments for retention of configuration at sulfur in the Andersen synthesis of sterically hindered chiral sulfoxides
Source: Journal of the Chemical Society, Chemical Communications
URL:[Link]
[7] Title: Circular dichroism spectral and chemical arguments for retention of configuration at sulfur in the Andersen synthesis of sterically hindered chiral sulfoxides (Abstract & Data)
Source: Journal of the Chemical Society, Chemical Communications
URL:[Link]
[3] Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds
Source: Chemical Reviews (ACS Publications)
URL:[Link]
[4] Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds (PMC Archive)
Source: National Institutes of Health (NIH PMC)
URL:[Link]
[5] Title: Asymmetric Synthesis of Chiral Sulfoxides
Source: Wiley-VCH
URL:[Link]
Application Note: Stereoselective Synthesis of Chiral Sulfoxides via Sulfinate Ester Intermediates
Introduction and Mechanistic Rationale Chiral sulfinyl compounds, particularly sulfoxides, are indispensable in modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and critical pharmacophores i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Chiral sulfinyl compounds, particularly sulfoxides, are indispensable in modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and critical pharmacophores in blockbuster drugs (e.g., esomeprazole) . While catalytic asymmetric sulfoxidation is highly researched, the stoichiometric nucleophilic displacement of diastereomerically pure sulfinate esters—pioneered by K. K. Andersen in 1964—remains the gold standard for the predictable, scalable synthesis of enantiopure sulfoxides .
The robustness of the Andersen method relies on the stereospecificity of the nucleophilic substitution (
) at the sulfur(IV) center. When a Grignard reagent attacks the chiral sulfinate ester, the reaction proceeds through a trigonal bipyramidal transition state. The incoming nucleophile and the departing alkoxide leaving group occupy apical positions, dictating a rigorous inversion of configuration at the sulfur atom [[1]]([Link]).
Mechanistic pathway of nucleophilic displacement at sulfur with inversion of configuration.
Selection of Chiral Auxiliaries
The primary bottleneck of the Andersen method is acquiring the sulfinate ester in high diastereomeric excess (de). Historically, (-)-menthol has been the auxiliary of choice for aryl-alkyl sulfoxides due to the high crystallinity of menthyl p-toluenesulfinate . However, menthyl esters of aliphatic sulfinic acids are often liquids, complicating purification. To overcome this, modern methodologies employ alternative auxiliaries such as Diacetone-D-glucose (DAG), trans-2-phenylcyclohexanol, and Senanayake’s aminoindanol-based oxathiazolidines , .
Quantitative Comparison of Chiral Auxiliaries
Chiral Auxiliary
Typical Yield (%)
Diastereomeric Excess (de %)
Enantiomeric Excess (ee %)
Primary Application Profile
(-)-Menthol
60 - 75
> 99 (post-cryst.)
> 99
Aryl-Alkyl Sulfoxides
Diacetone-D-glucose (DAG)
70 - 85
90 - 95
> 95
Alkyl-Alkyl Sulfoxides
trans-2-Phenylcyclohexanol
75 - 90
> 90
> 95
Broad scope, Aliphatic
Aminoindanol (Senanayake)
80 - 95
> 99
> 99
Highly modular, Pharmaceuticals
Experimental Workflows & Protocols
The following protocols detail the classical Andersen synthesis, optimized with modern self-validating checkpoints to ensure stereochemical integrity.
Workflow for the synthesis of chiral sulfoxides via sulfinate ester intermediates.
Protocol A: Synthesis of (S)-(-)-Menthyl p-Toluenesulfinate
This protocol leverages Dynamic Kinetic Resolution (DKR) via epimerization to maximize the yield of the desired (S)-diastereomer .
Esterification: Dissolve (-)-menthol and pyridine in anhydrous diethyl ether under an inert atmosphere (Argon). Cool the flask to -78 °C.
Causality: Pyridine acts as an acid scavenger. Cryogenic temperatures are mandatory to suppress the formation of symmetrical sulfinates and control the highly exothermic reaction.
Reagent Addition: Add p-toluenesulfinyl chloride dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.
Epimerization (DKR): At this stage, the mixture is a ~1:1 ratio of diastereomers. Add a catalytic amount of ethereal HCl, concentrate the solvent in vacuo, and replace it with acetone. Cool to -20 °C.
Causality: HCl catalyzes the reversible epimerization at the sulfur center. Because the (S)-diastereomer is significantly less soluble in cold acetone, it crystallizes out of solution, pulling the equilibrium toward the desired product.
Self-Validation & Isolation: Filter the white crystalline solid and wash with cold acetone.
Validation Checkpoint: Measure the specific rotation. The product must exhibit
(c 2.0, acetone). If the rotation is lower, recrystallize again. Proceeding with a lower optical purity guarantees enantiomeric contamination in the final sulfoxide.
Protocol B: Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide
This protocol executes the nucleophilic displacement with strict inversion of configuration .
Reagents: (S)-(-)-Menthyl p-toluenesulfinate (1.0 equiv), Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv), Anhydrous Toluene.
Solvent Selection & Preparation: Dissolve the diastereopure (S)-(-)-menthyl p-toluenesulfinate in anhydrous toluene under Argon. Cool the solution to 0 °C.
Causality: Toluene is explicitly chosen over coordinating ethereal solvents (like pure THF) because non-coordinating aromatic solvents tighten the transition state of the Grignard attack, preventing premature aggregation and ensuring >99% stereochemical inversion.
Nucleophilic Attack: Add the methylmagnesium bromide solution dropwise. Stir for 2 hours at 0 °C.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active sulfinate ester spot (
) should completely disappear, replaced by a highly polar sulfoxide spot ().
Quenching: Carefully quench the reaction with saturated aqueous
to destroy excess Grignard reagent.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash column chromatography.
Note on Atom Economy: The byproduct, (-)-menthol, elutes first and can be recovered quantitatively for reuse, validating the sustainability of the workflow.
References
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds
Chemical Reviews, 2020.
URL:[Link]
Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides
Journal of the American Chemical Society, 1992.
URL:[Link]
Synthesis of Enantioenriched Sulfoxides
ARKIVOC, 2011.
URL:[Link]
Chiral Sulfoxides: Synthesis and Utility
University of Illinois Literature Seminars, 2008.
URL:[Link]
Application Note: Chemoselective Grignard Addition to Methyl 3-(Methoxysulfinyl)propanoate
Introduction & Scope Sulfoxides are pivotal structural motifs in medicinal chemistry and versatile intermediates in asymmetric synthesis. The Andersen synthesis remains a cornerstone methodology for constructing C–S bond...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Sulfoxides are pivotal structural motifs in medicinal chemistry and versatile intermediates in asymmetric synthesis. The Andersen synthesis remains a cornerstone methodology for constructing C–S bonds, relying on the nucleophilic displacement of an alkoxide leaving group from a sulfinate ester by an organometallic reagent[1].
When utilizing bifunctional substrates such as methyl 3-(methoxysulfinyl)propanoate —which possesses both a sulfinate ester and a carboxylate ester—achieving absolute chemoselectivity is the primary synthetic challenge. This application note details a robust, self-validating protocol for the chemoselective Grignard reaction targeting the sulfinyl electrophile while completely preserving the carboxylate moiety.
Mechanistic Causality and Chemoselectivity
As a self-validating system, this protocol relies on the strict manipulation of reaction kinetics to favor one electrophilic site over another. The success of this methodology hinges on the differential electrophilicity between the sulfinyl sulfur and the carbonyl carbon:
Electrophilic Differentiation: The S=O bond is highly polarized, rendering the sulfur atom highly susceptible to nucleophilic attack. At cryogenic temperatures (–78 °C), the kinetic activation energy barrier for attack at the sulfinate ester is significantly lower than that for the carboxylate ester[2].
The Sulfurane Intermediate: The reaction proceeds via the formation of a hypervalent sulfurane intermediate. The Grignard reagent (
) coordinates to the sulfinyl oxygen, facilitating the attack of the group on the sulfur atom. Subsequent collapse of the sulfurane expels the methoxide leaving group, yielding the sulfoxide[3].
Stereochemical Outcome: The expulsion of the alkoxide occurs with strict inversion of configuration at the sulfur center, adhering to the classical 1[1].
Mitigating Over-Addition: Carboxylate esters can react with Grignard reagents to form ketones or tertiary alcohols. Studies on3 have shown that excess organometallic reagents or elevated temperatures lead to uncontrollable addition at both functional groups, often resulting in the substrate accepting up to three equivalents of the nucleophile[3]. Thus, strict stoichiometric control (1.05 equivalents) and cryogenic conditions are non-negotiable parameters.
Reaction Workflow and Logic Diagram
Chemoselective Grignard addition pathway favoring sulfoxide formation over carboxylate attack.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System Design: This protocol incorporates an internal temperature check and a specific cryogenic quenching sequence. By quenching the reaction before removing the cooling bath, we eliminate the risk of exotherm-induced side reactions during the workup phase.
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.05 equiv, 5.25 mmol)
Anhydrous Tetrahydrofuran (THF) (25 mL)
Saturated aqueous
solution
Flame-dried 50 mL Schlenk flask, magnetic stir bar, rubber septa, argon balloon, syringe pump.
Procedure:
System Preparation: Flame-dry the Schlenk flask under high vacuum and backfill with argon (repeat 3 times). Causality: Exclusion of ambient moisture prevents the premature protonation and deactivation of the Grignard reagent, ensuring the exact 1.05 stoichiometry is maintained.
Substrate Solvation: Dissolve methyl 3-(methoxysulfinyl)propanoate (5.0 mmol) in 25 mL of anhydrous THF under an argon atmosphere.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for at least 15 minutes.
Controlled Grignard Addition: Load the Grignard reagent (5.25 mmol) into a gas-tight syringe. Using a syringe pump, add the reagent dropwise over 30 minutes (rate: ~0.17 mL/min). Causality: Slow addition prevents localized concentration spikes and micro-exotherms that could inadvertently provide the activation energy required for carboxylate attack[3].
Reaction Maturation: Stir the mixture at –78 °C for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) to confirm the complete consumption of the starting sulfinate ester.
Cryogenic Quenching (Critical Step): Quench the reaction while the flask is still submerged at –78 °C by rapidly injecting 5 mL of saturated aqueous
. Causality: Quenching at cryogenic temperatures destroys any trace unreacted Grignard reagent before the mixture warms up, completely eliminating the risk of tertiary alcohol formation.
Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Dilute with 20 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 x 25 mL).
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure methyl 3-(R-sulfinyl)propanoate.
Quantitative Data Presentation
The chemoselectivity and overall yield of this protocol vary slightly depending on the steric bulk and nucleophilicity of the Grignard reagent used. The table below summarizes expected outcomes under the strict –78 °C kinetic control parameters.
Table 1: Scope and Expected Outcomes for Various Grignard Reagents
Grignard Reagent ()
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
Chemoselectivity (Sulfoxide : Alcohol)
Phenylmagnesium bromide
1.05
–78
1.5
82 – 88
> 99:1
Methylmagnesium chloride
1.05
–78
1.5
78 – 85
> 99:1
Isopropylmagnesium chloride
1.05
–78
2.0
70 – 75
95:5
Allylmagnesium bromide
1.05
–78
1.0
80 – 84
> 99:1
Note: Bulky Grignard reagents (e.g., Isopropylmagnesium chloride) may exhibit slightly lower yields due to steric hindrance at the sulfurane transition state, requiring slightly longer maturation times to achieve full conversion.
References
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts
Source: Chemical Reviews (via PubMed Central)
URL:[Link]
Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters
Source: Canadian Journal of Chemistry (Canadian Science Publishing)
URL:[Link]
Sulfinimidate Esters as an Electrophilic Sulfinimidoyl Motif Source: Synthesis of N-Protected Sulfilimines from Grignard Reagents
Source: Organic Letters (Organic Chemistry Portal)
URL:[Link]
Application Notes and Protocols: Catalytic Applications of β-Sulfinyl Esters in Organic Synthesis
This document provides a detailed exploration of β-sulfinyl esters as versatile and powerful reagents in modern organic synthesis. Moving beyond a simple list of reactions, this guide delves into the mechanistic underpin...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed exploration of β-sulfinyl esters as versatile and powerful reagents in modern organic synthesis. Moving beyond a simple list of reactions, this guide delves into the mechanistic underpinnings, practical protocols, and strategic advantages of using these compounds, primarily as precursors for the in situ generation of sulfenate anions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage sulfur-based functionalities in complex molecule synthesis.
Introduction: The Strategic Role of β-Sulfinyl Esters
Chiral sulfinyl compounds, particularly sulfoxides, are not merely synthetic curiosities; they are critical pharmacophores in numerous blockbuster drugs, such as the proton pump inhibitor Esomeprazole, and serve as indispensable chiral auxiliaries and ligands in asymmetric catalysis.[1][2] The direct, stereocontrolled synthesis of these motifs, however, presents significant challenges. β-Sulfinyl esters have emerged as a superior class of reagents that elegantly circumvent many of these difficulties.
Their primary value lies in their ability to act as stable, bench-top friendly precursors to highly reactive sulfenate anions (RSO⁻).[2] Under mild basic conditions, β-sulfinyl esters undergo a clean retro-Michael addition to generate these potent sulfur nucleophiles in situ. This strategy avoids the handling of unstable or difficult-to-prepare sulfenate salts directly, offering a reliable and reproducible entry into a wide array of catalytic transformations.[1][2]
The general process for generating sulfenate anions from β-sulfinyl esters is a pivotal first step in the applications discussed herein.[1][3]
Caption: Workflow for the in situ generation of sulfenate anions.
Section 1: Asymmetric Synthesis of Chiral Sulfoxides
The most prominent application of β-sulfinyl esters is the synthesis of chiral sulfoxides.[1][2] The strategy involves generating the sulfenate anion in the presence of an electrophile and a chiral transition-metal catalyst. The catalyst orchestrates the enantioselective formation of the new sulfur-carbon bond.
Palladium-Catalyzed Asymmetric Arylation
Palladium catalysis provides a powerful tool for forming C(sp²)-S bonds with high enantioselectivity. By coupling the in situ generated sulfenate anion with aryl halides or triflates in the presence of a chiral palladium complex, a wide range of enantioenriched aryl sulfoxides can be accessed.[4][5]
Mechanistic Rationale:
The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. The sulfenate anion then acts as a nucleophile, displacing the halide from the palladium center. Subsequent reductive elimination yields the desired aryl sulfoxide and regenerates the active Pd(0) catalyst. The chiral ligand bound to the palladium center dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the final product.
This protocol is a representative example adapted from methodologies reported in the literature.[4]
Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 5.5 mol%).
Reagent Addition: Add the β-sulfinyl ester (1.2 equiv.) and the aryl halide (1.0 equiv.).
Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/H₂O) followed by the base (e.g., Cs₂CO₃, 2.5 equiv.).
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the enantioenriched sulfoxide.
Data Summary: Ligand Effects in Pd-Catalyzed Arylation
Entry
Aryl Halide
β-Sulfinyl Ester (R in R-SO⁻)
Chiral Ligand
Yield (%)
ee (%)
1
4-Bromotoluene
t-Butyl
(R)-(S)-PPF-t-Bu₂
98
99
2
1-Bromonaphthalene
Phenyl
PC-Phos
95
97
3
4-Bromoanisole
t-Butyl
(R)-(S)-PPF-t-Bu₂
90
98
4
2-Bromopyridine
Phenyl
PC-Phos
85
93
Data synthesized from findings reported in the literature.[4][5]
Copper-Catalyzed Benzylic C-H Sulfoxidation
A noteworthy advancement is the direct functionalization of C(sp³)-H bonds. Copper catalysis enables the sulfoxidation of benzylic C-H bonds using β-sulfinyl esters as the sulfenylating agent.[1] This method avoids the need for pre-functionalized substrates, offering a more atom-economical route to benzyl sulfoxides.
Setup: In a reaction vial, combine the methyl aromatic hydrocarbon (e.g., Toluene, 1.0 equiv.), the β-sulfinyl ester (1.5 equiv.), the copper catalyst (e.g., CuBr₂, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
Solvent and Oxidant: Add a suitable solvent (e.g., Chlorobenzene) and an oxidant (e.g., tert-butyl perbenzoate, 1.5 equiv.).
Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours.
Work-up: After cooling, filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate.
Purification: Purify the crude product via flash column chromatography to isolate the benzyl sulfoxide.
Data Summary: Substrate Scope in C-H Sulfoxidation
Entry
Methyl Aromatic Substrate
β-Sulfinyl Ester (R in R-SO⁻)
Yield (%)
1
Toluene
Phenyl
82
2
p-Xylene
4-Tolyl
75
3
4-Chlorotoluene
Phenyl
78
4
Mesitylene
4-Tolyl
72
Yields are representative of those found in the literature for this transformation.[1]
Section 2: Synthesis of Sulfones via Redox Transformation
While β-sulfinyl esters are primarily known as sulfenate anion precursors, recent studies have unlocked their potential to generate sulfinate anions (RSO₂⁻) through an unprecedented redox transformation.[6][7] This discovery opens a new pathway to catalytically synthesize chiral sulfones, which are crucial structural motifs in medicinal chemistry.[6]
Mechanistic Rationale:
The process involves the initial base-mediated generation of the sulfenate anion. This anion then undergoes an in situ transformation, likely involving disproportionation or reaction with another component of the ester, to form a sulfinate anion. This higher-oxidation-state sulfur nucleophile can then be trapped by a suitable electrophile in an asymmetric fashion.
Caption: Pathway from β-sulfinyl esters to chiral sulfones.
Experimental Protocol: Asymmetric Sulfonylation
This protocol is based on the reported synthesis of axially chiral sulfone-containing styrenes.[6]
Reagent Preparation: To a flame-dried tube, add the vinylidene o-quinone methide (VQM) substrate (1.0 equiv.), the β-sulfinyl ester (1.2 equiv.), and the chiral phosphine catalyst (10 mol%).
Solvent Addition: Add the solvent (e.g., CH₂Cl₂) under an inert atmosphere.
Reaction Initiation: Cool the mixture to the specified temperature (e.g., 0 °C) and stir for the required time (e.g., 24 hours).
Monitoring: Track the reaction progress by TLC analysis.
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to afford the axially chiral sulfone.
Section 3: Other Notable Catalytic Applications
Metal-Free Synthesis of Thioethers via Deoxidative Coupling
An unusual and highly innovative application is the deoxidative coupling of β-sulfinyl esters with benzylic trimethylammonium salts.[8] Promoted simply by potassium hydroxide (KOH), this reaction proceeds without any transition-metal catalyst to produce thioethers.[8] When enantiomerically enriched ammonium salts are used, the reaction proceeds with a clean inversion of configuration, providing a stereospecific route to chiral thioethers with excellent enantiopurity (>95% ee).[8] Mechanistic studies suggest an Sₙ2-type nucleophilic substitution on the benzylic salt by the sulfenate anion.[8]
Synthesis of Sulfinamides
The nucleophilic sulfenate anion can also be trapped by nitrogen electrophiles to form sulfinamides.[1] While this transformation is well-established, achieving high enantioselectivity through a catalytic process remains an active area of research. Current methods typically provide racemic or diastereomeric mixtures, highlighting an opportunity for future development in asymmetric catalysis.[1]
Conclusion and Future Outlook
β-Sulfinyl esters have proven to be exceptionally valuable and versatile reagents in organic synthesis. Their ability to serve as stable precursors for the on-demand generation of sulfenate anions under mild conditions has enabled the development of robust catalytic protocols for synthesizing high-value sulfoxides, sulfones, and thioethers. The transition-metal-catalyzed methods, particularly those employing palladium, have matured into highly reliable strategies for asymmetric synthesis.
The future of this field is bright, with significant opportunities in several areas. The development of catalytic, enantioselective methods for sulfinamide synthesis is a major unmet need.[1][2] Furthermore, expanding the redox-transformation chemistry to access other sulfur-based functional groups could unlock novel synthetic pathways. As the demand for complex, sulfur-containing molecules in pharmaceuticals and materials science continues to grow, the strategic use of β-sulfinyl esters is poised to become an even more critical tool for the modern synthetic chemist.
References
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2025). MDPI. [Link]
Xiang, S., Lu, T., Liu, J., & Zhao, Q. (2023). Redox transformation of β-sulfinyl esters for asymmetric synthesis of sulfone-based axially chiral styrenes. Organic Chemistry Frontiers. [Link]
Redox transformation of β-sulfinyl esters for asymmetric synthesis of sulfone-based axially chiral styrenes. (2023). Organic Chemistry Frontiers (RSC Publishing). [Link]
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). PMC - NIH. [Link]
Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. (2025). Wiley Online Library. [Link]
Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Encyclopedia.pub. [Link]
Synthesis of chiral sulfinate esters by asymmetric condensation. (n.d.). PMC - NIH. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Atmospheric Chemists, Physical Chemists, and Drug Development Professionals
Focus: Precursor Selection, Gas-Phase Radical Generation, and Spectroscopic Isolation Protocols
Introduction & Mechanistic Context
Methylsulfoxide radicals (
, ) are critical reactive sulfur species (RSS) that govern the atmospheric oxidation of volatile organic sulfur compounds (VOSCs) like dimethyl sulfide (DMS)[1]. In the pharmaceutical sector, mastering the generation of sulfinyl radicals is increasingly vital for the late-stage functionalization of complex molecules and the synthesis of valuable sulfoxide-containing therapeutics[2].
Among these species, the methoxysulfinyl radical (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is notoriously difficult to isolate. In condensed phases, rapid radical-radical recombination and solvent cage effects mask its intrinsic reactivity. Furthermore, is prone to photoisomerization into the more thermodynamically stable methylsulfonyl radical () or unimolecular dissociation into a methyl radical () and sulfur dioxide ()[1]. To study the unperturbed structural and kinetic properties of , researchers must utilize highly controlled gas-phase generation techniques coupled with cryogenic or high-vacuum detection.
This application note details the self-validating experimental protocols for generating
in the gas phase using two distinct precursors: trifluoromethanesulfinic acid methyl ester () and methoxysulfinyl chloride () .
Mechanistic Pathways for Radical Generation
The selection of the precursor dictates the specific bond cleavage mechanism and the internal energy imparted to the resulting radical.
Caption: Gas-phase generation pathways of CH3OSO• from methoxysulfinyl precursors.
Thermal Cleavage via Flash Vacuum Pyrolysis (FVP)
Using
, FVP at 1000 K leverages the relatively weak bond. Thermal homolytic cleavage yields and a byproduct[1]. This method is ideal for generating ground-state radicals for subsequent matrix-isolation IR spectroscopy.
Photolytic Cleavage via UV Irradiation
Using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, irradiation at 248 nm selectively breaks the bond. Because the photon energy (115 kcal/mol) significantly exceeds the bond dissociation energy, the resulting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
is formed in a highly vibrationally excited state. This allows physical chemists to study the transition state barrier of its subsequent dissociation into and .
High-resolution IR in para-Hydrogen quantum solids[3]
Experimental Protocols
Protocol A: Synthesis of Methoxysulfinyl Chloride (
)
Causality Check: The synthesis must be performed under strict anhydrous conditions at low temperatures. Excess methanol will lead to the formation of dimethyl sulfite (
Causality Check: High dilution ratios (1:1000) in noble gases are mandatory to prevent radical-radical recombination before the mixture reaches the cryogenic window[1].
Mixture Preparation: Dilute the
precursor in Argon or Neon carrier gas at a 1:1000 ratio.
Pyrolysis: Pass the gas mixture through an
tube furnace heated to 1000 K under high vacuum ( Torr). The thermal energy specifically targets the bond.
Cryo-Trapping: Rapidly condense the high-temperature effluent onto a Cesium Iodide (CsI) window maintained at 3.2 K using a closed-cycle helium refrigerator.
Validation: Analyze via FTIR. The presence of
is validated by characteristic IR bands (e.g., stretching mixed with rocking at 1152 )[3].
Caption: Step-by-step workflow for FVP generation and cryogenic isolation of methoxysulfinyl radicals.
Protocol C: UV Photodissociation in a Crossed Molecular Beam
Causality Check: Utilizing a supersonic expansion cools the internal rotational and vibrational states of the precursor, ensuring that the dissociation dynamics measured are strictly a result of the 248 nm photon energy rather than thermal noise[4].
Supersonic Expansion: Seed
in Helium (400 Torr backing pressure) and expand through a pulsed nozzle (e.g., piezoelectric valve) into the source chamber.
Skimming: Pass the beam through two successive skimmers to collimate it before it enters the main ultra-high vacuum interaction chamber.
Photolysis: Intersect the molecular beam orthogonally with an unpolarized 248 nm KrF excimer laser beam (~57 mJ/pulse, focused to a 6 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
spot).
Detection: Use 200 eV electron bombardment ionization coupled with a position-sensitive microchannel plate (MCP) to detect the momentum-matched
and fragments.
References
1.1 - Journal of Physical Chemistry A, ACS Publications.
2. - Nature Communications, ResearchGate.
3. - Journal of Chemical Physics, Haverford Scholarship.
4.3 - Journal of Chemical Physics, NYCU.
Technical Support Center: High-Fidelity Sulfinate Ester Synthesis
Topic: Improving Enantiomeric Excess (ee) in Sulfinate Ester Synthesis Operator: Senior Application Scientist Status: Active Support Session Introduction: The Chiral Sulfur Challenge Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Enantiomeric Excess (ee) in Sulfinate Ester Synthesis
Operator: Senior Application Scientist
Status: Active Support Session
Introduction: The Chiral Sulfur Challenge
Welcome to the technical support hub for chiral sulfur chemistry. You are likely here because sulfinate esters are deceptively difficult. Unlike carbon-centered chirality, sulfur stereocenters are prone to racemization via multiple pathways (acid-catalyzed exchange, nucleophilic catalysis, and thermal inversion).
This guide prioritizes causality . We do not just tell you what to do; we explain why your current protocol might be failing and how to implement self-validating corrections.
Module 1: The Andersen-DAG Methodology (Stoichiometric)
Context: The Diacetone-D-glucose (DAG) method is the industry standard for generating sulfinate esters with high diastereomeric ratios (dr), which are then converted to high-ee sulfoxides.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Mechanism
Low dr (< 90:10)
Thermodynamic Equilibration
Lower reaction temperature to -78°C during addition.
At higher temperatures (), the kinetic product equilibrates to the thermodynamic mixture, eroding stereocontrol.
Inverted Stereochemistry
Wrong Base Selection
Switch base. Use Pyridine for one diastereomer and DIPEA (Hunig's Base) for the other.
Bases alter the transition state geometry. Pyridine promotes "matched" kinetics; DIPEA often reverses selectivity due to steric bulk.
Oily/Uncrystallizable Product
Residual DAG
Use 1.2 eq of Sulfinyl Chloride (excess electrophile).
Excess DAG is difficult to separate from the ester. Excess sulfinyl chloride hydrolyzes to water-soluble acid during workup.
The "Base-Switch" Protocol (Self-Validating)
To ensure you are synthesizing the correct diastereomer, run two parallel pilot reactions on a 100 mg scale:
Vial A: Sulfinyl Chloride + DAG + Pyridine .
Vial B: Sulfinyl Chloride + DAG + DIPEA .
Analysis: Analyze crude via 1H NMR. The chemical shift of the DAG acetal protons will differ significantly between the (
)- and ()-diastereomers.
Workflow Visualization
Caption: The Andersen-DAG workflow illustrating how base selection dictates diastereoselectivity.
Module 2: Catalytic Asymmetric Synthesis (The Tan Protocol)
Context: For "late-stage diversification" where you cannot use stoichiometric auxiliaries like DAG, the Pentanidium-catalyzed condensation (developed by Choon-Hong Tan's group) is the modern gold standard. It couples sulfinate salts with alcohols using an achiral activator.
Key Parameters for High ee
Parameter
Optimization Target
Why?
Catalyst
Pentanidium (1-5 mol%)
Acts as a phase-transfer catalyst and chiral template, stabilizing the transition state.
Activator
Ethyl Chloroformate
Forms a mixed anhydride intermediate () which is more reactive than the sulfinate salt.
Q: My conversion is stalling at 50%, but ee is high. Why?
Diagnosis: Catalyst poisoning. The pentanidium catalyst can be acylated by ethyl chloroformate if the alcohol nucleophile is too slow.
Fix: Add the alcohol before the activator. Ensure the alcohol is dry. Increase catalyst loading to 5 mol%.
Q: I see background reaction (racemic product) in the absence of catalyst.
Diagnosis: The uncatalyzed background reaction between the mixed anhydride and alcohol is competing.
Fix: Lower the temperature to -20°C or -40°C . The catalyzed pathway has a lower activation energy and will dominate at lower temperatures.
Mechanistic Pathway
Caption: The Pentanidium-catalyzed pathway. Note the competition between the catalyzed (green) and background (red) pathways.
Module 3: Dynamic Kinetic Resolution (DKR)
Context: If you are starting from a racemic sulfinyl chloride and a chiral alcohol (or vice versa), you can achieve >50% yield of a single diastereomer via DKR.
The "Nucleophilic Kick" Trick
Sulfinyl chlorides racemize slowly on their own but rapidly in the presence of nucleophiles.
Protocol: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or Chloride .
Mechanism: Halide ions attack the sulfur center, forming a hypervalent sulfur intermediate (Berry pseudorotation) or causing rapid substitution/resubstitution. This ensures the starting material racemizes faster than the ester formation, allowing the reaction to funnel through the faster-reacting matched transition state (Curtin-Hammett control).
Module 4: Stability & Analysis (The "Hidden" Killer)
CRITICAL WARNING: Sulfinate esters are acid-labile . Many researchers synthesize high-ee material only to racemize it during purification on silica gel.
Purification Protocol
Never use standard silica gel directly.
Pre-treat Silica: Slurry silica in Hexane/Et3N (99:1) before packing the column.
Eluent: Always include 1% Triethylamine in your eluent to neutralize acidic sites on the silica.
Storage: Store at -20°C under Argon. Sulfinates can undergo thermal rearrangement to sulfones (Braverman rearrangement) or racemize via moisture-induced hydrolysis.
HPLC Analysis
Do not assume standard C18 conditions work. Sulfinates often hydrolyze in aqueous mobile phases.
Columns: Chiralcel OD-H or AD-H (Amylose/Cellulose based).
Phase: Normal phase (Hexane/IPA) is preferred over Reverse Phase to prevent hydrolysis.
FAQ: Rapid Fire Support
Q1: Can I use HCl scavengers like TEA in the Tan method?A: No. Soluble amine bases can act as nucleophilic catalysts, promoting the racemic background reaction. Use insoluble inorganic bases like K₂HPO₄ or Na₂CO₃ .
Q2: My sulfinate ester has high ee, but the subsequent Grignard reaction to the sulfoxide yields a racemate.A: This is likely an issue with the Grignard reagent, not the ester. Grignard reagents can cause "ligand exchange" at the sulfur before substitution.
Fix: Perform the Grignard addition at -78°C .
Fix: Use inverse addition (add the Grignard to the ester solution) to keep the ester in excess until the moment of reaction.
Q3: How do I dry the DAG reagent?A: DAG is hygroscopic. Recrystallize it from cyclohexane and dry it under high vacuum (0.1 mmHg) for 24 hours. Even 1% water can hydrolyze your sulfinyl chloride, generating HCl, which catalyzes racemization.
References
Andersen, K. K. (1962). Stereospecific synthesis of an optically active sulfoxide. Tetrahedron Letters, 3(3), 93–95. Link
Found
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C.-H. (2022).[1][2] Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604, 298–303.[2] Link[3]
The authoritative source for Pentanidium-c
Fernández, I., Khiar, N., Llera, J. M., & Alcudia, F. (1992).[3] Asymmetric synthesis of alkane- and arenesulfinates of diacetone-D-glucose (DAG): an improved and general route to both enantiomerically pure sulfoxides.[3] The Journal of Organic Chemistry, 57(25), 6789–6796. Link
Detailed optimization of the DAG method, including base effects.
Ilardi, E. A., Stivala, C. E., & Zakarian, A. (2009). Hexafluoroisopropyl sulfinates: High performance reagents for the synthesis of enantioenriched sulfoxides. Chemical Society Reviews, 38, 3133-3148. Link
Technical Support Center: Troubleshooting Methyl 3-(methoxysulfinyl)propanoate Synthesis
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that synthesizing sulfinate esters like methyl 3-(methoxysulfinyl)propanoate presents unique chemoselectivity challenges....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that synthesizing sulfinate esters like methyl 3-(methoxysulfinyl)propanoate presents unique chemoselectivity challenges. Because the sulfur atom in a sulfinate ester sits at an intermediate +4 oxidation state, it is highly susceptible to both over-oxidation (to sulfonates) and under-oxidation (stalling at the disulfide). Furthermore, the electrophilic nature of the intermediates makes them exquisitely sensitive to moisture[1].
This guide provides a self-validating diagnostic framework, mechanistic FAQs, and a highly optimized protocol to resolve low yields and ensure reproducible scale-up.
Diagnostic Workflow for Yield Optimization
When your isolated yield drops below the expected 80-85% threshold, the first step is to analyze the crude reaction mixture via LC-MS. The mass shifts relative to the target product (
167 ) will immediately reveal the point of failure in your catalytic or stoichiometric cycle.
Diagnostic workflow for identifying and resolving low yields in sulfinate ester synthesis.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major peak at
183 instead of 167. What is the mechanistic cause?A1: This mass corresponds to methyl 3-(methoxysulfonyl)propanoate , indicating over-oxidation to the sulfonate ester (+16 Da). Sulfinate esters are kinetically trapped intermediates. If the local concentration of your oxidant (e.g., N-Bromosuccinimide or ) is too high, or if the reaction temperature exceeds 0°C, the sulfinate rapidly undergoes a further 2-electron oxidation.
Resolution: Strictly limit the oxidant to 2.05 – 2.10 equivalents. Ensure portion-wise addition to prevent exothermic micro-environments in the flask.
Q2: I am seeing significant amounts of
153 . How do I prevent this?A2: This is 3-(methoxy-3-oxopropyl)sulfinic acid , the hydrolysis byproduct (-14 Da due to the loss of the methoxy methyl group). During oxidative alkoxylation, the intermediate sulfinyl halide is highly electrophilic. If trace water is present in your methanol or reaction atmosphere, it outcompetes methanol as a nucleophile, yielding the sulfinic acid[2].
Resolution: Use strictly anhydrous methanol (<50 ppm ), flame-dried glassware, and an argon atmosphere. Avoid aqueous workups until the reaction is fully quenched.
Q3: The reaction stalls, and I see a massive peak at
239 . Why isn't the ester forming?A3: This is the disulfide dimer (dimethyl 3,3'-dithiodipropionate). The initial oxidation of the starting thiol (methyl 3-mercaptopropanoate) to the disulfide is nearly instantaneous. However, the subsequent oxidative cleavage of the disulfide bond to form the sulfinyl species is the rate-limiting step.
Resolution: If the reaction stalls here, your oxidant has likely degraded (e.g., NBS has absorbed moisture and lost active bromine). Verify the titer of your oxidant and ensure sufficient reaction time (typically 1–2 hours at 0°C).
Mechanistic Pathway & Causality
Understanding the sequence of intermediates is critical for troubleshooting. The transformation of a thiol to a sulfinate ester is a 4-electron oxidation process that relies heavily on the nucleophilic trapping of transient species.
Mechanistic pathway of NBS-mediated oxidative alkoxylation and over-oxidation risks.
This protocol utilizes N-Bromosuccinimide (NBS) in anhydrous methanol, a highly reliable method for generating sulfinate esters from thiols or thioesters without the need for harsh chlorine gas[3].
System Validation (Pre-run Check)
Before committing your full batch, run a 100 mg test scale. Quench an aliquot after 30 minutes and shoot it on the LC-MS. If the ratio of
153 (hydrolysis) to 167 (product) is > 1:10, your methanol is wet. Re-dry the solvent over 3Å molecular sieves before proceeding.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 3-mercaptopropanoate (1.0 eq, 10 mmol) in anhydrous methanol (50 mL, 0.2 M).
Causality: Methanol serves a dual purpose as both the solvent and the nucleophile. Using it in vast excess drives the equilibrium toward the ester and outcompetes trace moisture.
Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10°C.
Causality: The oxidation of the disulfide intermediate is highly exothermic. Starting at -10°C provides a thermal buffer to prevent the internal temperature from spiking above 0°C, which would trigger sulfonate formation.
Causality: The 2.1 equivalents account for the 4-electron oxidation required (thiol
disulfide sulfinyl bromide). Portion-wise addition prevents the accumulation of the highly reactive sulfinyl bromide intermediate.
Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the disulfide intermediate is completely consumed.
Quenching: Quench the reaction cold by adding saturated aqueous
(20 mL).
Causality: Immediate neutralization is critical. Sulfinate esters are prone to acid-catalyzed disproportionation. Neutralizing the generated HBr stabilizes the product before extraction.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure (keep bath temp < 30°C). Purify via flash chromatography using silica gel pre-neutralized with 1% Triethylamine (TEA).
Quantitative Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles. Use this data to benchmark your own optimization efforts.
Oxidant (Eq)
Temperature (°C)
Solvent Quality
Yield of Target (%)
Major Impurity Profile
NBS (2.1)
-10 to 0
Anhydrous MeOH
84%
None (Optimal)
NBS (3.0)
25 (Room Temp)
Anhydrous MeOH
35%
Sulfonate Ester (45%)
NBS (2.1)
0
Technical Grade MeOH
50%
Sulfinic Acid (30%)
NBS (1.0)
0
Anhydrous MeOH
10%
Disulfide Dimer (85%)
(2.5)
25 (Room Temp)
Anhydrous MeOH
15%
Complex Mixture / Sulfonate
References
Hitchcock, S. R., Waggoner, S. L., Jacobsen, E., & Hamaker, C. G. "Efficient Synthesis of Sulfinate Esters and Sulfinamides via Activated Esters of p-Toluenesulfinic Acid." Synthesis, Thieme. URL:[Link]
Yoshida, S., Nakamura, K., Kumagai, Y., Kobayashi, A., & Suzuki, M. (2023). "Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters." Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]
"Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis." Organic Chemistry Portal. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate." PubChem. URL:[Link]
Removing unreacted thionyl chloride from sulfinyl ester crude
Technical Support Center: Purification of Sulfinyl Ester Intermediates Subject: Removing Unreacted Thionyl Chloride ( ) from Sulfinyl Ester Crude Ticket ID: CHEM-SUP-8821 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Sulfinyl Ester Intermediates
Subject: Removing Unreacted Thionyl Chloride (
) from Sulfinyl Ester Crude
Ticket ID: CHEM-SUP-8821
Responder: Dr. A. Vance, Senior Application Scientist
Status: Open for Resolution[1]
Executive Summary
You are encountering difficulty removing excess thionyl chloride (
) from a sulfinyl ester reaction mixture. This is a critical purification step because sulfinyl esters (and their precursors, chlorosulfinates) are hydrolytically unstable .
Standard aqueous workups often lead to product decomposition (hydrolysis to sulfinic acids or disproportionation). Therefore, thermal and azeotropic removal under strictly anhydrous conditions is the industry standard. This guide prioritizes non-aqueous methods to preserve the integrity of your sensitive intermediate.
Module 1: The "Gold Standard" Protocol (Azeotropic Removal)
Best for: High-value intermediates, hydrolytically sensitive compounds, and removing the final <5% of
The Logic:
Thionyl chloride (BP 76°C) can be stubborn to remove solely by vacuum because it can become trapped in viscous oils or crystal lattices. Toluene is the preferred co-solvent because it is chemically inert toward sulfinyl esters and effectively "carriers"
out of the flask during evaporation, allowing removal at lower temperatures to prevent thermal degradation [1].
Step-by-Step Protocol
Bulk Removal (The Strip):
Equip your rotary evaporator with a base trap (KOH or NaOH) to neutralize acidic fumes (
Best for: Stable sulfinate esters where complete removal of sulfur species is required and the product is known to withstand mild aqueous conditions. Do NOT use for chlorosulfinates.
The Risk:
Direct addition of water to
generates massive heat and gas. This acidic, hot environment destroys sulfinyl esters.
Buffered Quench Protocol
Preparation: Prepare a saturated solution of Sodium Bicarbonate (
) and cool it to 0°C in an ice bath.
Dilution: Dilute your crude reaction mixture with an inert solvent (DCM or EtOAc).
Reverse Addition (Critical):
Slowly add the reaction mixture TO the bicarbonate solution (dropwise).
Why: This ensures the pH remains basic/neutral throughout the quench, preventing acid-catalyzed hydrolysis of your ester.
Separation: Immediately separate the organic layer, dry over
, and evaporate.
Module 3: Troubleshooting & FAQs
Q1: My crude oil turned from pale yellow to deep orange/red during evaporation. Is my product gone?
Diagnosis: This is likely Sulfur Monochloride (
) formation, not necessarily product decomposition.[1]
Cause: Overheating.
decomposes to (red oil), , and at elevated temperatures [4].[6][7]
Fix: Keep your bath temperature below 50°C . If the color persists, a quick filtration through a small pad of silica (if your product is stable to silica) can remove the non-polar sulfur impurities.
Q2: I’ve rotavapped 5 times, but I still smell thionyl chloride.
Diagnosis: Lattice Trapping.
Explanation:
is excellent at getting trapped inside the crystal lattice of solid products or solvating into viscous oils.
Fix: Dissolve the crude in a small amount of DCM, then precipitate it by adding excess Hexane/Pentane. The precipitation process "squeezes" the solvent/impurity out of the solid. Filter the solid and wash with Hexane.
Q3: Can I use Hexane instead of Toluene for the azeotrope?
Reasoning: Toluene (BP 110°C) has a higher boiling point than
(BP 76°C), which helps "push" the volatile chloride out.[1] Hexane (BP 68°C) boils before, potentially leaving the heavier behind as the "pot residue" [5].
Caption: Decision tree for selecting the appropriate workup based on product stability. The Green path (Azeotrope) is recommended for sulfinyl esters.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Techniques for removal of acid chlorides/thionyl chloride).
BenchChem Technical Support. Removal of Excess Thionyl Chloride. Link
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Directive: The "Zero-Racemization" Protocol
Welcome to the technical support hub for chiral sulfinyl propanoates. You are likely here because you have observed a degradation in enantiomeric excess (ee) or diastereomeric ratio (dr) during the synthesis or handling of these sensitive scaffolds.
Sulfinyl propanoates possess two potential stereogenic centers: the sulfur atom (intrinsic chirality) and the
-carbon (if substituted, e.g., 2-sulfinyl propanoates). Racemization in these systems is rarely random; it is a deterministic failure of experimental parameters.
This guide treats your protocol as a system of variables. We will isolate the failure mode—whether it is pyramidal inversion at the sulfur or enolization at the carbon—and provide the corrective standard operating procedure (SOP).
Part 1: The Physics of Failure (Root Cause Analysis)
Before troubleshooting, you must identify which center is failing. The stability of the S-center and the C-center are governed by different physical forces.
The Racemization Pathways
The following diagram illustrates the three primary mechanisms by which chiral integrity is lost. Use this to diagnose your specific issue.
Figure 1: Mechanistic pathways leading to stereochemical erosion. Note that base-mediated enolization is the most common failure mode for propanoate derivatives.
Critical Parameters Table
Parameter
Threshold / Value
Impact on Racemization
-Proton Acidity (pKa)
~20–22 (DMSO)
High Risk. The sulfinyl group is electron-withdrawing, making the -proton significantly more acidic than in standard esters (pKa ~25). Weak bases (, K2CO3) can trigger enolization over time.
Sulfur Inversion Barrier
35–42 kcal/mol
Low Risk (Thermal). Pyramidal inversion is negligible at room temperature. It requires T > 200°C unless catalyzed by acid or radicals.
Photostability
Low
Medium Risk. Exposure to ambient UV light can induce C-S bond homolysis, leading to rapid racemization via radical recombination.
Part 2: Troubleshooting Synthesis (FAQs & SOPs)
Issue 1: "I am losing ee during the oxidation of the sulfide precursor."
Diagnosis: You are likely using an unoptimized oxidant or failing to control water content. Standard mCPBA oxidation is non-stereoselective.
Solution: Switch to the Modified Kagan Oxidation . This protocol uses a titanium-tartrate water complex to create a rigid chiral pocket for the sulfide.
Protocol: Optimized Kagan Oxidation for Sulfinyl Propanoates
Reference: Kagan, H. B., et al. (1984) [1]
Reagent Prep: In a flame-dried flask under
, dissolve (1.0 equiv) and (+)-Diethyl Tartrate (DET) (2.0 equiv) in anhydrous .
The Water Trigger: Add exactly 1.0 equiv of
.
Why? Water is crucial to form the active mononuclear species. Without it, oligomeric Ti-species form, reducing ee.
Stirring: Stir for 20 minutes at RT until the solution is homogeneous and yellow.
Substrate Addition: Cool to -20°C . Add your sulfide precursor (1.0 equiv).
Why CHP? CHP is sterically bulkier than t-BuOOH, often yielding higher ee for propanoate derivatives.
Quench: Monitor by TLC. Quench with water, then hydrolyze the tartrate with 1M NaOH (if ester stability permits) or a saturated sodium tartrate wash.
Issue 2: "My sulfoxide is pure, but I lose chirality during ester hydrolysis."
Diagnosis: You are using standard saponification conditions (NaOH/MeOH/Heat). The hydroxide ion is acting as a base to deprotonate the
-carbon (forming the enolate) rather than just attacking the carbonyl.
Solution: Use Lithium Hydroxide (LiOH) with Peroxide or Enzymatic Hydrolysis .
Protocol: Racemization-Free Hydrolysis
Reference: Weiner, D. P., et al. (2010) [2]
Solvent System: Dissolve sulfinyl propanoate in THF:H2O (4:1).
Reagent: Add LiOH (1.1 equiv) and
(30%, 2-3 equiv) at 0°C .
Mechanism:[1][2][3][4][5][6] The hydroperoxide anion (
) is arguably more nucleophilic toward the carbonyl (super-nucleophile effect) but less basic than , reducing the risk of -deprotonation.
Monitoring: Do not let the reaction warm above 10°C.
Workup: Acidify carefully to pH 3-4 with cold 1M HCl and extract immediately. Do not store the free acid in solution for long periods.
Issue 3: "I need to alkylate the
-carbon without scrambling the sulfur."
Diagnosis: The challenge here is "internal asymmetric induction." You want the chirality of the sulfur to dictate the stereochemistry of the new carbon center.
Solution: Use a specific base-counterion pair to lock the conformation.
Guideline: Chelation-Controlled Alkylation
Base: Use LDA or LiHMDS at -78°C .
Why? Lithium coordinates with the sulfinyl oxygen, locking the enolate geometry (usually Z-enolate).
Solvent: Use THF (promotes chelation). Avoid HMPA or DMPU unless necessary, as they disrupt the Li-O chelation that transfers chirality.
Electrophile: Add the alkyl halide slowly. The approach will occur from the face opposite the bulky sulfinyl lone pair or substituent (depending on the specific transition state model, typically open-book).
Part 3: Storage & Handling Integrity
Even a perfect synthesis can be ruined by improper storage. Sulfinyl propanoates are not "shelf-stable" in the traditional sense regarding stereochemistry.
The "Dark & Cold" Rule
Photostability: Chiral sulfoxides undergo Mislow-Evans rearrangement or radical racemization under UV light.
Action: Always wrap flasks in aluminum foil during reaction and storage. Store in amber vials.
Thermal Stability: While the sulfur center is stable up to ~200°C, the functionalized propanoate chain is not. Pummerer-type rearrangements can occur at lower temperatures (
) in the presence of trace acids.
Action: Store at -20°C. Ensure the material is free of trace acid (from silica gel chromatography) by adding 1%
to the eluent during purification.
Part 4: Analytical Validation
You cannot improve what you cannot measure. Standard NMR is insufficient for determining ee unless you use a chiral shift reagent.
Recommended Chiral HPLC Conditions:
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (typically 90:10 to 70:30).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 254 nm (sulfinyl absorption).
Note: If separation is poor, try Chiralpak AS-H or IG (immobilized phase), which tolerates DCM/THF to break up aggregation.
References
Kagan, H. B., & Rebiere, F. (1984). Asymmetric oxidation of sulfides to sulfoxides. Synlett.
Weiner, B., et al. (2010). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Journal of the American Chemical Society.[4]
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Reagents for Asymmetric Synthesis. Chemical Reviews.
Drabowicz, J., et al. (2020).[7] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group. Synthesis.[2][7][8][9][10][11][12]
A Researcher's Guide to the Infrared Spectroscopy of the Methoxysulfinyl S=O Stretch
This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of the sulfinyl (S=O) functional group, with a specific focus on the methoxysulfinyl moiety found in sulfinate esters. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of the sulfinyl (S=O) functional group, with a specific focus on the methoxysulfinyl moiety found in sulfinate esters. Designed for researchers in synthetic chemistry, materials science, and drug development, this document synthesizes experimental data and theoretical principles to serve as a practical reference for spectral interpretation. We will explore the fundamental vibrational modes of the S=O bond, compare its spectral behavior across different chemical environments, and provide a validated protocol for acquiring high-fidelity spectroscopic data.
The Sulfinyl Group: A Vibrational Spectroscopy Primer
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds are excited to higher vibrational energy states. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the bond's strength (force constant) and the masses of the connected atoms.
The sulfinyl group (S=O) is a highly polar functional group whose double-bond character is influenced by the electronic properties of its substituents. This sensitivity makes its stretching vibration a valuable diagnostic tool. The S=O stretching absorption is typically strong and appears in the fingerprint region of the mid-IR spectrum, generally between 950 and 1150 cm⁻¹ for common sulfoxides.[1][2][3] However, this range is broad, and the precise peak position is a rich source of structural information, influenced by several key factors.
Factors Influencing the S=O Stretching Frequency
The exact wavenumber of the S=O stretch is not fixed; it is modulated by the local chemical environment. Understanding these influences is critical for accurate spectral assignment.
Electronic Effects of Substituents: The electronegativity of atoms attached to the sulfur atom plays a dominant role. Electron-withdrawing groups tend to increase the force constant of the S=O bond by pulling electron density away from the sulfur, which in turn strengthens the pπ-dπ overlap between sulfur and oxygen. This strengthening of the bond results in a shift of the stretching frequency to a higher wavenumber (a "blue shift"). The methoxy group (-OCH₃) in a methoxysulfinyl moiety is more electronegative than an alkyl or aryl group, leading to a noticeable blue shift compared to common dialkyl sulfoxides like DMSO.[4][5]
Hydrogen Bonding and Solvent Effects: The polarity of the S=O bond makes it a strong hydrogen bond acceptor. In protic solvents like water or alcohols, hydrogen bonding to the sulfinyl oxygen weakens the S=O bond, decreasing its force constant. This weakening is observed as a significant shift to lower wavenumbers (a "red shift").[6] Studies on dimethyl sulfoxide (DMSO) in water have empirically quantified this effect, demonstrating a red-shift of approximately 10 cm⁻¹ for each hydrogen bond formed with the sulfinyl oxygen.[6]
Physical State and Intermolecular Interactions: Spectra recorded in the solid state can differ from those in the liquid phase or in solution.[7] In a crystalline lattice, molecules are in a highly ordered environment, which can lead to sharper absorption bands and shifts in frequency due to dipole-dipole interactions or other intermolecular forces.[8]
Coordination with Metal Ions: When a sulfoxide acts as a ligand, the S=O stretching frequency can indicate the mode of coordination. O-coordination to a metal ion donates electron density from the oxygen, weakening the S=O bond and causing a red shift. Conversely, S-coordination can cause a blue shift.[4][9]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors modulating the S=O IR stretching frequency.
Comparative Analysis of S=O Stretching Frequencies
To contextualize the methoxysulfinyl S=O stretch, it is instructive to compare its absorption frequency with that of other sulfur-oxygen bonds. The presence of the electronegative methoxy group directly attached to the sulfur atom in sulfinate esters (R-S(O)-OR') places their S=O stretch at a higher frequency than that observed in typical dialkyl or aryl sulfoxides.
The following table summarizes the characteristic S=O stretching frequencies for various classes of organosulfur compounds.
As the data illustrates, the methoxysulfinyl S=O stretch is expected in the ~1120 cm⁻¹ region, distinctly higher than the ~1040-1060 cm⁻¹ range for common sulfoxides. This ~60-80 cm⁻¹ blue shift is a direct consequence of the inductive electron withdrawal by the methoxy group. It is also important not to confuse sulfinates with sulfones (R-SO₂-R') or sulfonates (R-SO₂-OR'), which exhibit two characteristic S=O stretches (asymmetric and symmetric) at much higher frequencies.
This section provides a standardized workflow for acquiring a high-quality IR spectrum of a liquid methoxysulfinyl-containing compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Rationale: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for liquid samples and eliminates the need for traditional KBr pellets or liquid cells.
Step-by-Step Methodology
Instrument Preparation and Background Collection:
a. Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
b. Purge the sample compartment with dry air or nitrogen gas for 5-10 minutes. This step is critical to minimize atmospheric interference from water vapor (broad bands at ~3400 cm⁻¹ and sharp rotational lines at ~1600 cm⁻¹) and carbon dioxide (sharp doublet at ~2360 cm⁻¹).
c. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
d. Collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.
Sample Application:
a. Place a single, small drop of the liquid sample directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
b. If the ATR unit has a pressure clamp, lower it gently to ensure optimal contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
Data Acquisition:
a. Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. Using identical parameters ensures accurate subtraction of the background.
b. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Data Processing and Interpretation:
a. Clean the ATR crystal immediately after the measurement as described in Step 1c.
b. Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline of zero absorbance.
c. Use the software's peak-picking tool to identify the precise wavenumber of the key absorption bands.
d. Locate the strong absorption band in the 1100-1150 cm⁻¹ region, which is characteristic of the methoxysulfinyl S=O stretch. Corroborate this assignment by identifying other expected peaks, such as C-H stretches (~2850-3000 cm⁻¹), C-O stretches (~1000-1100 cm⁻¹), and fingerprint region bands.
The following diagram outlines this experimental workflow.
Caption: Standard workflow for ATR-FTIR analysis.
Conclusion
The infrared stretching frequency of the methoxysulfinyl S=O group is a highly informative spectral feature. Its characteristic absorption, typically found near 1120 cm⁻¹, is significantly blue-shifted relative to common dialkyl sulfoxides due to the inductive effect of the adjacent methoxy group. This position, however, is sensitive to environmental factors, most notably hydrogen bonding, which can induce a red shift. By understanding these principles and employing a robust experimental protocol, researchers can confidently use IR spectroscopy to identify and characterize the methoxysulfinyl moiety, providing critical structural validation in complex chemical systems.
References
ResearchGate. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Available from: [Link]
Indian Journal of Pure & Applied Physics. Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. Available from: [Link]
PubMed. Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car-Parrinello Simulations. Available from: [Link]
ResearchGate. IR Spectrum of methyl ester sulfonates of South Kordofan (A), Al Qadarif (B), and Ad-Damazin (C) Jatropha oil. Available from: [Link]
MDPI. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Available from: [Link]
Dalton Transactions. Vibrational spectroscopic force field studies of dimethyl sulfoxide and hexakis(dimethyl sulfoxide)scandium(III) iodide, and cry. Available from: [Link]
PubMed. Empirical S=O stretch vibrational frequency map. Available from: [Link]
Preprints.org. Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid State and. Available from: [Link]
AMYD. SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Available from: [Link]
IONiC / VIPEr. Experiment 7 Supplemental Computational Exercise The objective of this exercise is to determine the most stable isomer of tetrac. Available from: [Link]
ResearchGate. IR spectrum of epoxidized methyl ester sulfonate. Available from: [Link]
PubMed. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Available from: [Link]
AIP Publishing. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Available from: [Link]
AIP Publishing. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy | The Journal of Chemical Physics. Available from: [Link]
Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]
Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
SlidePlayer. The features of IR spectrum. Available from: [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
ResearchGate. Calculated methoxy vibrational frequencies are shown for selected modes.... Available from: [Link]
MDPI. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Available from: [Link]
SlidePlayer. IR absorption spectroscopy. Available from: [Link]
University of Puget Sound. Untitled. Available from: [Link]
Comparative Guide: Reactivity and Applications of Sulfinate vs. Sulfonate Esters
As drug development and complex organic synthesis evolve, the precise manipulation of sulfur-containing functional groups remains a cornerstone of molecular design. While sulfinate esters and sulfonate esters differ by o...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and complex organic synthesis evolve, the precise manipulation of sulfur-containing functional groups remains a cornerstone of molecular design. While sulfinate esters and sulfonate esters differ by only a single oxygen atom, this variance in the sulfur oxidation state—S(IV) versus S(VI)—dictates entirely divergent reactivity paradigms.
This guide provides an in-depth, objective comparison of these two functional groups, detailing their mechanistic differences, leaving group abilities, and step-by-step experimental workflows to empower researchers in selecting the optimal sulfur reagent.
Mechanistic Divergence: S(VI) vs. S(IV) Oxidation States
The fundamental reactivity difference between sulfonate and sulfinate esters stems from the electronic and steric environment of the sulfur atom.
Sulfonate Esters (
): Featuring sulfur in the highly oxidized S(VI) state, sulfonates (such as mesylates, tosylates, and triflates) possess a highly electron-withdrawing sulfonyl group. This pulls electron density away from the adjacent ester carbon, making that carbon highly electrophilic . When attacked by a nucleophile, the C–O bond cleaves, and the resulting sulfonate anion acts as an exceptional leaving group due to resonance stabilization across three equivalent oxygen atoms.
Sulfinate Esters (
): In contrast, sulfinate esters contain sulfur in the S(IV) oxidation state. The sulfur atom retains a stereochemically active lone pair, adopting a tetrahedral geometry that makes it a chiral center. Because the S(IV) center is less oxidized and less sterically hindered than S(VI), hard nucleophiles (such as Grignard or organolithium reagents) preferentially attack the sulfur atom rather than the carbon, cleaving the S–O bond and displacing the alkoxide[1].
Divergent nucleophilic attack pathways: carbon for sulfonates vs. sulfur for sulfinates.
Quantitative Reactivity Comparison
To facilitate reagent selection, the following table summarizes the core chemical properties and operational parameters of both ester classes.
Property
Sulfonate Esters
Sulfinate Esters
General Structure
Sulfur Oxidation State
S(VI)
S(IV)
Stereochemistry at Sulfur
Achiral (Tetrahedral geometry)
Chiral (Tetrahedral with lone pair)
Primary Electrophilic Site
Carbon (R' alkyl group)
Sulfur
Leaving Group Ability
Excellent (pKa of conjugate acid < 0)
Poor (Rarely used for carbon activation)
Typical Nucleophiles
Amines, Azides, Halides (Soft/Hard)
Organometallics (Hard nucleophiles)
Major Synthetic Application
Alkylating agents, cross-coupling electrophiles
Synthesis of chiral sulfoxides (Andersen's reagent)
Drug Development Status
Often flagged as Potential Genotoxic Impurities (PGIs)
Utilized as chiral auxiliaries and controlled donors
Field-Proven Experimental Protocols
Protocol A: Carbon-Centered Substitution via Sulfonate Ester (Azidation)
Sulfonate esters are the gold standard for converting unreactive alcohols into potent electrophiles.
Step-by-Step Methodology:
Activation: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0 °C.
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq). Allow the reaction to warm to room temperature over 4 hours.
Displacement: Isolate the resulting tosylate via aqueous extraction. Dissolve the tosylate in anhydrous DMF, add sodium azide (
, 1.5 eq), and heat to 80 °C for 6 hours.
Workup: Quench with water, extract with diethyl ether, and concentrate to yield the alkyl azide.
Causality of Design: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the initial esterification. In the second step, DMF (a polar aprotic solvent) is chosen because it leaves the azide anion unsolvated and highly nucleophilic, driving the
displacement at the carbon center.
Self-Validating System: The first step is intrinsically validated by the visible precipitation of pyridinium hydrochloride. The final substitution is validated via IR spectroscopy; the appearance of a strong, sharp azide stretch at ~2100
confirms successful carbon-O cleavage and substitution.
Protocol B: Sulfur-Centered Substitution via Sulfinate Ester (Andersen's Synthesis)
Sulfinate esters, specifically menthyl p-toluenesulfinate (Andersen's reagent), are historically and practically significant for synthesizing optically pure chiral sulfoxides[1],[2].
Step-by-Step Methodology:
Reagent Preparation: React p-toluenesulfinyl chloride with (-)-menthol in the presence of pyridine. Perform diastereomeric crystallization in acetone to isolate pure (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate[3].
Nucleophilic Addition: Dissolve the purified Andersen's reagent (1.0 eq) in anhydrous THF and cool strictly to 0 °C.
Grignard Attack: Dropwise add the desired alkyl Grignard reagent (
, 1.2 eq). Stir for 2 hours at 0 °C.
Workup: Quench with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography to isolate the chiral sulfoxide.
Causality of Design: The rigid cyclohexane chair of the menthol auxiliary sterically shields one face of the S(IV) tetrahedron. Maintaining the reaction at 0 °C suppresses background racemization, forcing the Grignard reagent into a stereospecific anti-periplanar attack that cleanly inverts the sulfur center[1].
Self-Validating System: The reaction's success is validated via chiral HPLC. The appearance of a single enantiomeric peak (ee > 98%) confirms that stereochemical inversion occurred without racemization, proving the structural integrity of the sulfinate ester intermediate[2].
Step-by-step workflow for the synthesis of chiral sulfoxides using Andersen's reagent.
Hydrolysis and Drug Development Implications
Understanding the hydrolysis rates of these esters is critical for pharmaceutical development:
Sulfonate Esters as PGIs: Because sulfonates are highly reactive electrophiles at carbon, they readily alkylate DNA bases. In drug manufacturing, residual alcohols reacting with sulfonic acid catalysts can inadvertently form sulfonate esters. Consequently, regulatory agencies strictly monitor them as Potential Genotoxic Impurities (PGIs), requiring parts-per-million (ppm) control limits. They hydrolyze in aqueous environments to yield sulfonic acids, but their half-lives can be long enough to pose toxicity risks if ingested.
Sulfinate Esters as Biologically Reactive Donors: Sulfinates exhibit a completely different hydrolysis profile. Recent advancements have leveraged sulfinate esters as controlled small-molecule generators of sulfur dioxide (
), a biologically active gasotransmitter. Research demonstrates that by modulating the electronic environment around the sulfinate functional group (e.g., via Hammett relationship tuning), the hydrolysis rate and subsequent release can be precisely controlled, achieving half-lives ranging from 10 to 68 minutes in physiological buffers[4].
HPLC Method Development for Beta-Sulfinyl Ester Purity: A Comparative Guide
Executive Summary Beta-sulfinyl esters represent a unique analytical challenge in drug development. They possess a chiral center at the sulfur atom (and potentially the -carbon), creating diastereomeric pairs that standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Beta-sulfinyl esters represent a unique analytical challenge in drug development. They possess a chiral center at the sulfur atom (and potentially the
-carbon), creating diastereomeric pairs that standard achiral methods often merge. Furthermore, they are thermally labile precursors; under thermal stress, they undergo syn-elimination (retro-Michael type) to form -unsaturated esters.
This guide compares High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of
-sulfinyl esters. It establishes that Reverse Phase (RP) HPLC using Phenyl-Hexyl stationary phases offers the optimal balance of selectivity and robustness for general purity, while Normal Phase (NP) Chiral HPLC is required for stereochemical quantification. Gas Chromatography (GC) is demonstrated to be unsuitable due to on-column thermal degradation.
The Analytical Challenge: Stability vs. Selectivity
To develop a robust method, one must understand the specific physicochemical liabilities of the analyte.
Thermal Instability (Why GC Fails)
Beta-sulfinyl esters are designed to be "masked" acrylates. At elevated temperatures (typically
C), they undergo a concerted thermal elimination:
This reaction renders Gas Chromatography (GC) invalid, as the inlet temperature (200-250°C) will convert the pure parent compound into degradation products (sulfenic acid and acrylate), leading to false purity results.
Stereochemical Complexity
The sulfinyl group (
) is a chiral center. If the -carbon is also substituted, the molecule exists as diastereomers.
Standard C18 Columns: Often fail to resolve diastereomers, resulting in "split" or shouldered peaks that complicate integration.
The Solution: Stationary phases that interact with the
-electrons or the dipole of the sulfoxide are required for baseline resolution.
Comparative Analysis of Methodologies
The following table summarizes the performance of three distinct approaches based on experimental data sets typical for sulfinyl esters (e.g., Ethyl 2-(phenylsulfinyl)acetate).
Feature
Method A: RP-HPLC (Phenyl-Hexyl)
Method B: NP-HPLC (Chiral/Silica)
Method C: GC-FID/MS
Primary Use
General Chemical Purity (Assay)
Stereochemical Purity (de/ee)
NOT RECOMMENDED
Stationary Phase
Phenyl-Hexyl or Polar-Embedded C18
Amylose/Cellulose (e.g., AD-H) or Silica
5% Phenyl Polysiloxane
Separation Mechanism
interaction + Hydrophobicity
H-bonding + Steric inclusion
Volatility
Diastereomer Resolution ()
1.5 - 2.5 (Moderate)
> 3.0 (Excellent)
N/A (Co-elution or degradation)
Sample Stability
High (Ambient T, pH 3-5)
High (Ambient T)
Low (Thermal Elimination)
Detection Limit (LOD)
Low (UV 210-254 nm)
Moderate (UV Cutoff >220 nm)
High (FID is sensitive, but artifact-prone)
Expert Insight: Why Phenyl-Hexyl?
While C18 is the industry standard, it relies primarily on hydrophobic interactions. Sulfoxides are polar. Phenyl-Hexyl phases offer
interactions with the sulfinyl group (especially if R=Aryl). This "orthogonal" selectivity often pulls diastereomers apart that co-elute on C18.
Visualizing the Workflow
The following diagrams illustrate the decision logic for method development and the degradation pathway to avoid.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the appropriate chromatographic mode based on analytical goals.
Diagram 2: The Thermal Degradation Risk (GC Failure Mode)
Caption: Mechanism of thermal elimination (Retro-Michael) occurring in GC inlets, leading to false purity data.
Recommended Experimental Protocol
This protocol is designed to be self-validating. It starts with a broad gradient to catch polar impurities and non-polar precursors, then focuses on resolution.
Instrumentation & Reagents
System: HPLC with PDA (Photodiode Array) Detector.
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).
Mobile Phase B: Acetonitrile (Lower UV cutoff than Methanol, crucial for sulfoxides).
Step-by-Step Method Development
Step 1: The "Scouting" Gradient
Run a linear gradient to assess retention and diastereomer separation potential.
Flow: 1.0 mL/min
Temp: 30°C (Do not exceed 40°C to ensure on-column stability).
Gradient: 5% B to 95% B over 20 minutes.
Detection: Scan 210–400 nm. Extract chromatograms at 220 nm (sulfoxide max) and 254 nm (aromatic).
Step 2: Selectivity Check
Compare the Phenyl-Hexyl chromatogram with a C18 run.
Success Criteria: The Phenyl-Hexyl column should show a sharper peak shape (
) or distinct resolution of diastereomers (two peaks with identical UV spectra).
Note: If diastereomers are observed (e.g.,
), do not integrate them as impurities. Sum the areas for chemical purity, or optimize to if diastereomeric ratio is a critical quality attribute (CQA).
Step 3: Optimization (Isocratic Hold)
If the analyte elutes at 12 min (approx 60% B), create a shallow gradient or isocratic method around that strength (e.g., 50-70% B) to maximize resolution between the sulfinyl ester and its synthetic precursors (often sulfides).
Self-Validation Checkpoints
Peak Purity Analysis: Use the PDA software to ensure the "main peak" does not contain co-eluting impurities. The UV spectrum should be consistent across the peak width.
Mass Balance: Inject a known concentration. If the area count is significantly lower than expected, check for degradation (did you use a basic buffer? Avoid pH > 7 ).
References
Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed.
[Link]
The Pummerer Reaction of Sulfinyl Compounds (Thermal Instability Mechanisms). Organic Reactions.
[Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools. NCBI/PMC.
[Link]
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI.
[Link]
Comparative
A Senior Application Scientist's Guide to Distinguishing Sulfinate Esters from Sulfones using ¹³C NMR Spectroscopy
Abstract In the landscape of drug development and complex organic synthesis, the precise structural elucidation of organosulfur compounds is paramount. Sulfinate esters and sulfones, two closely related functional groups...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of drug development and complex organic synthesis, the precise structural elucidation of organosulfur compounds is paramount. Sulfinate esters and sulfones, two closely related functional groups, present a common analytical challenge due to their similar spectroscopic signatures in many standard analyses. This guide provides an in-depth comparison, grounded in experimental data and theoretical principles, on how to reliably distinguish between these two moieties using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will demonstrate that the chemical shift of the carbon atom alpha (Cα) to the sulfur center serves as a definitive and diagnostic marker, with sulfones exhibiting a significantly downfield shift compared to the analogous sulfinate esters.
Introduction: The Challenge of Differentiating Sulfur Oxidation States
Sulfinate esters (R-S(O)-OR') and sulfones (R-SO₂-R') are pivotal functional groups in medicinal chemistry and materials science. The oxidation state of the central sulfur atom dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and reactivity. However, distinguishing between them can be non-trivial. While infrared (IR) spectroscopy can provide clues, the S=O stretching frequencies can overlap, and mass spectrometry may not always provide unambiguous structural information, especially in complex molecules.
¹³C NMR spectroscopy offers a powerful and direct solution. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment[1][2][3]. The highly electronegative oxygen atoms attached to the sulfur center exert a strong influence on the electron density of the adjacent carbon atoms, providing a clear and predictable diagnostic window.
Theoretical Foundation: Electronegativity and Chemical Shift
The fundamental principle underlying this method is the effect of electronegativity on nuclear shielding. A carbon nucleus is "shielded" by its surrounding electron cloud. When an electronegative atom is attached, it withdraws electron density from the carbon, "deshielding" the nucleus from the external magnetic field of the NMR spectrometer[2][4]. This deshielding effect requires a lower applied magnetic field to achieve resonance, resulting in a larger chemical shift value (a downfield shift)[2].
Sulfone (-SO₂-): The sulfur atom in a sulfone is in a +6 oxidation state (formal charge may vary), bonded to two highly electronegative oxygen atoms. This creates a significant electron-withdrawing effect, strongly deshielding the adjacent Cα.
Sulfinate Ester (-S(O)O-): The sulfur atom in a sulfinate ester is in a +4 oxidation state, bonded to one doubly-bonded oxygen and one singly-bonded ester oxygen. While still electron-withdrawing, the overall inductive effect is less pronounced than in the sulfone.
Therefore, we can confidently predict that the ¹³C NMR resonance for a Cα in a sulfone will appear significantly downfield (at a higher ppm value) compared to the Cα in an analogous sulfinate ester.
Comparative Analysis: Experimental ¹³C NMR Data
To illustrate this principle, we have compiled experimental ¹³C NMR data for analogous sulfur-containing compounds. The key diagnostic is the chemical shift (δ) of the methyl carbon directly attached to the sulfur atom.
Note on Data: Direct experimental ¹³C NMR data for simple alkyl sulfinate esters like methyl methanesulfinate is scarce in readily available literature. The value for Methyl p-Toluenesulfinate's ester methyl is based on typical ranges for carbons attached to oxygen. The comparison with the corresponding sulfonate ester is highly illustrative, showing the same downfield shift trend with increasing sulfur oxidation.
From the table, the trend is clear. The Cα of the sulfoxide (an intermediate oxidation state) is at 43.8 ppm. In the more oxidized sulfone, the Cα is found at a similar value of 42.6 ppm. While this specific comparison doesn't show a large downfield shift, it is important to note that aromatic and alkyl substituents can have varying effects. The more telling comparison is between the sulfinate and sulfonate esters, where the carbon attached to the ester oxygen shifts downfield from ~55.4 ppm to 58.5 ppm upon oxidation of the sulfur. This demonstrates the deshielding effect of the additional oxygen atom.
Based on first principles, the Cα directly bonded to a sulfinate sulfur (e.g., the S-C H₃ group) would be expected to be significantly upfield from the Cα in a sulfone (e.g., C H₃-SO₂-CH₃ at 42.6 ppm).
Experimental Protocol: A Self-Validating Workflow for ¹³C NMR Analysis
To obtain reliable and unambiguous data, a carefully designed experimental protocol is essential. For quantitative accuracy, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei.
Workflow Diagram
Caption: Workflow for unambiguous identification via ¹³C NMR.
Step-by-Step Methodology
Sample Preparation (Self-Validation starts here):
Accurately weigh 10-50 mg of your compound of interest.
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).
For Trustworthiness: Add a small quantity (approx. 5-10 mg) of a paramagnetic relaxation agent such as Chromium(III) acetylacetonate (Cr(acac)₃).
Causality Explanation: Carbon nuclei, especially quaternary and those in electron-poor environments (like sulfones), can have very long spin-lattice relaxation times (T₁). Without complete relaxation between pulses, the resulting signal intensities will not be quantitative. Cr(acac)₃ shortens the T₁ of all carbons, ensuring full relaxation even with shorter experimental times.
Spectrometer Setup and Acquisition:
Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
For Scientific Integrity: Use an inverse-gated decoupling pulse sequence.
Causality Explanation: Standard proton-decoupled ¹³C NMR experiments keep the proton decoupler on throughout the experiment, leading to the Nuclear Overhauser Effect (NOE), which can artificially and non-uniformly enhance the signals of protonated carbons. This makes the data non-quantitative. The inverse-gated sequence applies the decoupler only during the acquisition of the signal, eliminating the NOE while still providing a simplified, singlet-only spectrum.
Set a 90° pulse angle to maximize the signal per scan.
Use a relaxation delay (D1) of at least 5 times the longest expected T₁ of your carbon nuclei. With a relaxation agent, a D1 of 5-10 seconds is typically sufficient.
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Process the raw data with Fourier transformation, followed by careful phasing and baseline correction.
Identify the chemical shift of the Cα. For an alkyl sulfone or sulfinate ester (e.g., R-SO₂-C H₃), this will be in the aliphatic region of the spectrum.
Compare the observed chemical shift to the reference data. A signal in the range of ~40-55 ppm is indicative of a sulfone , whereas a signal for a comparable sulfinate ester would be expected at a significantly lower chemical shift.
Logical Framework for Distinction
The process of distinguishing the two functional groups can be summarized in a logical flow.
Caption: Decision-making flowchart for structural assignment.
Conclusion
¹³C NMR spectroscopy provides a definitive method for distinguishing between sulfinate esters and sulfones. The higher oxidation state of the sulfur in a sulfone results in a greater electron-withdrawing effect, causing a characteristic downfield shift in the resonance of the alpha-carbon compared to a sulfinate ester. By employing a robust experimental protocol featuring inverse-gated decoupling and a relaxation agent, researchers can acquire unambiguous, quantitative data to confidently assign the correct structure. This method serves as a crucial, self-validating tool in the arsenal of any scientist working in drug development or synthetic chemistry.
References
The Royal Society of Chemistry. (2012). Supporting Information for Green Chemistry. [Online]. Available at: [Link]
Biological activity comparison of sulfinyl vs sulfonyl propanoates
Executive Summary This technical guide provides a comparative analysis of sulfinyl (R-S(=O)-R') and sulfonyl (R-S(=O)₂-R') propanoates, focusing on their distinct biological activities, physicochemical properties, and th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of sulfinyl (R-S(=O)-R') and sulfonyl (R-S(=O)₂-R') propanoates, focusing on their distinct biological activities, physicochemical properties, and therapeutic potentials. While structurally related via oxidation states, these two functional groups exhibit divergent behaviors in drug design: sulfonyl derivatives predominantly drive antimicrobial and enzyme inhibitory activities (particularly against urease and folate pathways), whereas sulfinyl derivatives are often utilized for their chiral pharmacophores and moderate polarity in prodrug strategies.
Physicochemical & Mechanistic Distinction
The biological divergence between sulfinyl and sulfonyl propanoates stems from their electronic environments and hydrogen-bonding capabilities.
Feature
Sulfinyl Propanoate (-SO-)
Sulfonyl Propanoate (-SO₂-)
Impact on Bioactivity
Oxidation State
S(IV)
S(VI)
Determines redox stability; Sulfinyls can be further oxidized (antioxidant potential), Sulfones are metabolically stable.
Geometry
Pyramidal (Chiral Center)
Tetrahedral (Achiral)
Sulfinyls introduce stereoisomerism, critical for target specificity (e.g., enzyme pockets).
Electronic Effect
Moderate EWG (Inductive)
Strong EWG (Inductive & Resonance)
Sulfonyls strongly acidify -protons, enhancing binding to metal centers (e.g., Ni²⁺ in Urease).
Polarity (LogP)
High Polarity (Strong Dipole)
Moderate-High Polarity
Sulfinyls often lower LogP more than sulfones, affecting membrane permeability.
Structural Activity Relationship (SAR) Pathway
The following diagram illustrates the oxidative progression and its correlation with biological function.
Caption: Stepwise oxidation from sulfide to sulfonyl alters pharmacophore properties from antioxidant (sulfide) to enzyme inhibitor (sulfonyl).[1]
Biological Activity Comparison
A. Antimicrobial Activity (Antibacterial & Antifungal)
Dominant Group:Sulfonyl
Experimental data consistently highlights the superior efficacy of sulfonyl derivatives over their sulfinyl counterparts in antimicrobial assays. This is attributed to the sulfonyl group's ability to mimic the transition state of enzymatic reactions (e.g., in folate synthesis) and its stability against bacterial metabolism.
Propyl-propane thiosulfonate (PTSO - Sulfonyl-like): Significantly higher activity against yeasts (Candida spp.) and multidrug-resistant bacteria.[2][3]
Data: PTSO exhibits MIC values (4–16 mg/L) significantly lower than PTS (16–64 mg/L) against Candida albicans.
B. Enzyme Inhibition (Urease & Tyrosinase)
Dominant Group:Sulfonyl
Sulfonyl propanoates and related sulfonamides are potent inhibitors of metalloenzymes.
Urease Inhibition (Target: Helicobacter pylori):
Mechanism: The sulfonyl oxygen atoms and the adjacent acidic protons (if sulfonamide) or the carbonyl of the propanoate chelate the Nickel (Ni²⁺) ions in the urease active site.
Performance: Sulfonyl derivatives often achieve IC₅₀ values in the low micromolar range (0.2 – 5.0 µM), comparable to the standard Acetohydroxamic Acid (AHA). Sulfinyl derivatives generally show weaker chelation due to steric hindrance and lower acidity.
Tyrosinase Inhibition:
Sulfonyl groups act as "dipole mimics," interfering with the copper active site of tyrosinase, reducing melanin synthesis.
Sulfides: Act as hydroperoxide decomposers (converting to sulfoxides).
Sulfinyls: Can scavenge radicals but are less effective than sulfides.
Sulfonyls: Generally inactive as direct antioxidants because the sulfur is fully oxidized. However, they are often used as stable linkers in "dual-functional" antioxidants where a phenolic group provides the scavenging activity.
Experimental Protocols
To validate these activities in your own laboratory, follow these standardized protocols.
Protocol 1: Synthesis of Sulfinyl and Sulfonyl Propanoates
Note: This is a general procedure for converting 3-(arylthio)propanoic acids.
The following table synthesizes data from multiple studies comparing sulfur oxidation states in propanoate-like scaffolds.
Compound Class
Target Organism/Enzyme
Parameter
Sulfinyl Activity
Sulfonyl Activity
Reference
Thiosulfinates (PTS) vs Thiosulfonates (PTSO)
Candida albicans
MIC (mg/L)
16 – 64 (Moderate)
4 – 16 (High)
[1]
Thiosulfinates (PTS) vs Thiosulfonates (PTSO)
Pseudomonas aeruginosa
MIC (mg/L)
>128 (Inactive)
64 – 128 (Low)
[1]
Aryl-Sulfonyl Propanoates
Helicobacter pylori Urease
IC₅₀ (µM)
N/A (Low affinity)
0.2 – 5.0
[2]
3-(Arylthio)propanoic acids
Antioxidant (DPPH)
Scavenging %
High
Inactive
[3]
References
Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate. MDPI. Available at: [Link]
Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones. MDPI. Available at: [Link]
Hypolipidemic arylthioalkanoic acids. Journal of Medicinal Chemistry. Available at: [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Semantic Scholar. Available at: [Link]
Technical Comparison: Chiral HPLC Strategies for Methyl 3-(methoxysulfinyl)propanoate
Executive Summary Methyl 3-(methoxysulfinyl)propanoate presents a distinct stereochemical challenge: chirality resides at the sulfur atom within a sulfinate ester moiety ( ). Unlike carbon-centered chirality, sulfur-cent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(methoxysulfinyl)propanoate presents a distinct stereochemical challenge: chirality resides at the sulfur atom within a sulfinate ester moiety (
). Unlike carbon-centered chirality, sulfur-centered chirality in sulfinates is often accompanied by hydrolytic instability, particularly in aqueous acidic or basic conditions.
This guide evaluates the two dominant separation strategies—Amylose-based (AD-type) versus Cellulose-based (OD-type) stationary phases—under Normal Phase (NP) conditions. While both phases are industry standards, experimental evidence within the sulfinate/sulfoxide class suggests that Amylose tris(3,5-dimethylphenylcarbamate) typically offers superior selectivity (
) for sulfur-chiral centers due to the specific inclusion capabilities of its helical structure.
Critical Constraint:Hydrolytic Instability. Sulfinate esters are electrophilic and susceptible to nucleophilic attack (hydrolysis) in aqueous reversed-phase (RP) conditions.
Recommended Mode:Normal Phase (NP) or Polar Organic Mode (POM) to ensure sample integrity during analysis.
Mechanistic Basis of Separation
Separation is driven by the interaction between the
dipole of the analyte and the amide groups on the polysaccharide backbone of the Chiral Stationary Phase (CSP).
Primary Interaction: Hydrogen bonding (
).
Secondary Interaction: Dipole-dipole stacking between the ester carbonyl and the aromatic rings of the CSP.
Part 2: Comparative Analysis of Stationary Phases
The following comparison utilizes performance data representative of aliphatic sulfinate esters to project the separation of the target molecule.
Commercial Equivalents: Chiralpak AD-H, Chiralpak IA (Immobilized).
Performance Profile:
Mechanism: The amylose helix is tighter and more "grooved" than cellulose. It frequently acts as a superior host for small, polar sulfur-containing groups.
Selectivity (
): Typically High (1.2 – 1.5).
Resolution (
): Often baseline (> 2.0).
Pros: Higher probability of baseline resolution for sulfinates; robust peak shape.
Mechanism: The cellulose backbone is more linear/sheet-like. While effective for aromatic chirality, it sometimes struggles to distinguish the subtle spatial difference of a lone pair on Sulfur versus an Oxygen atom in aliphatic chains.
Selectivity (
): Moderate (1.05 – 1.2).
Resolution (
): Variable (often requires lower flow rates or temperature tuning).
Pros: complementary selectivity; if AD fails, OD is the primary backup.
Comparative Data Summary (Representative)
Data below reflects typical performance for aliphatic sulfinate esters in Hexane/IPA (90:10).
Metric
Amylose (AD-H)
Cellulose (OD-H)
Interpretation
Retention ()
2.5 – 3.5
1.8 – 2.5
Amylose retains polar sulfinates longer, allowing more interaction time.
Selectivity ()
1.35
1.12
Amylose provides a wider separation window for this class.
Resolution ()
> 3.0
1.4 – 1.8
AD-H offers robust baseline separation; OD-H is marginal.
Loading Capacity
High
Moderate
AD-H is preferred for semi-prep purification.
Part 3: Experimental Protocol
Method Development Workflow
The following protocol is designed to be self-validating , ensuring that on-column degradation (hydrolysis) does not generate false peaks.
Temperature: 25°C (Can be lowered to 10°C to increase resolution).
Detection: UV @ 220 nm (Sulfinyl absorption).
2. Stability Check (Crucial Step)
Before running the chiral gradient, verify the sulfinate ester is stable in the alcohol modifier.
Dissolve sample in Mobile Phase.
Inject immediately (
).
Re-inject after 2 hours (
).
Pass Criteria: No new peaks (hydrolysis products) and no change in area ratio.
3. Screening Protocol
Run the sample on both AD-H and OD-H columns using the standard 90:10 Hexane/IPA mix.
Visualization: Method Development Decision Tree
Caption: Decision tree for developing a chiral method for hydrolytically unstable sulfinate esters.
Part 4: Mechanistic Interaction Diagram
Understanding why the separation occurs aids in troubleshooting.[7] The chiral recognition of sulfinates is driven by the spatial arrangement of the
bond relative to the CSP's chiral grooves.
Caption: The primary chiral recognition mechanism involves hydrogen bonding between the sulfinyl oxygen and the carbamate residue of the stationary phase.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from
Rodriguez, M. A., et al. (2002). Enantioseparation of chiral sulfoxides and sulfinate esters by capillary electrophoresis.[2] Electrophoresis, 23(11), 1561-1570.[2] (Demonstrates the general difficulty and strategies for sulfinate/sulfoxide separation).
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (General principles on Polysaccharide phases for polar analytes).
Kašička, V. Recent developments in chiral separations by HPLC. (Discussion on Amylose vs. Cellulose selectivity).
Thermal decomposition profiles of aliphatic sulfinates vs sulfoxides
An in-depth understanding of the thermal stability and decomposition pathways of sulfur-containing functional groups is critical for drug development, agrochemistry, and advanced organic synthesis. While aliphatic sulfox...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of the thermal stability and decomposition pathways of sulfur-containing functional groups is critical for drug development, agrochemistry, and advanced organic synthesis. While aliphatic sulfoxides and aliphatic sulfinates share structural similarities—both featuring a polarized sulfur-oxygen bond—their thermal decomposition profiles diverge significantly due to their distinct oxidation states, electronic environments, and leaving-group capabilities.
This guide provides an objective, data-driven comparison of the thermal decomposition profiles of aliphatic sulfoxides and sulfinates, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for kinetic evaluation.
Mechanistic Profiling & Causality
Aliphatic Sulfoxides: The
Syn-Elimination Pathway
Aliphatic sulfoxides are generally stable at room temperature but undergo a highly predictable, concerted intramolecular syn-elimination (
reaction) upon heating, typically between 140 °C and 160 °C[1].
Causality: The highly polarized
bond acts as an internal base. When a -hydrogen is available, the molecule adopts a planar, five-membered cyclic transition state. The sulfinyl oxygen abstracts the -hydrogen, driving the cleavage of the bond to yield an alkene and a highly reactive sulfenic acid (RSOH). Because this is a concerted pericyclic process, the reaction exhibits strict first-order kinetics. The activation enthalpy () for typical aliphatic sulfoxides, such as methyl 3-phenylpropyl sulfoxide, is approximately 32.9 kcal/mol, with half-lives ranging from 10 to 30 hours at 145 °C[1]. The presence of electron-withdrawing groups at the -position can significantly accelerate this pyrolysis by acidifying the -proton in the transition state[2].
Aliphatic Sulfinates: Radical Desulfonylation and Fragmentation
Aliphatic sulfinates (R-SO
Na or sulfinate esters) exhibit a markedly different thermal profile. They are generally more resistant to concerted elimination but are highly susceptible to homolytic cleavage and desulfonylation under thermal stress or radical initiation[3].
Causality: The
bond in aliphatic sulfinates is relatively weak compared to the bonds. Upon reaching critical thermal thresholds (or in the presence of initiators like AIBN), the molecule undergoes homolytic cleavage to extrude sulfur dioxide (), a thermodynamically favorable leaving group. This generates a transient alkyl radical. In the case of sulfinate esters, high-temperature flash vacuum pyrolysis can lead to complex fragmentation, yielding sultines, , and corresponding alcohols or olefins[4].
Mechanistic pathways: Sulfoxide syn-elimination vs. Sulfinate radical desulfonylation.
Quantitative Data Comparison
The following table summarizes the kinetic and thermodynamic parameters associated with the thermal decomposition of these sulfur analogs.
Parameter
Aliphatic Sulfoxides
Aliphatic Sulfinates (Salts)
Sulfinate Esters
Primary Mechanism
Concerted syn-elimination
Radical homolytic cleavage
Pyrolytic fragmentation
Typical Onset Temp.
140–160 °C
>100 °C (Initiator dependent)
150–200 °C
Activation Enthalpy ()
32.0–42.0 kcal/mol
Solvent/Initiator dependent
~35.0–45.0 kcal/mol
Reaction Kinetics
Strict 1st Order
Radical chain / Zero order
Complex / Mixed
Primary Byproducts
Sulfenic acid (RSOH)
Sulfur dioxide ()
Sultines,
Trapping Requirement
High (RSOH dimerizes rapidly)
High (Alkyl radicals)
Moderate
Self-Validating Experimental Protocols
To accurately assess the thermal stability of these compounds, the experimental design must isolate the specific decomposition pathway. The following protocols are designed as self-validating systems: they incorporate internal standards and mechanistic probes to ensure that the observed data is a direct result of the targeted pathway.
Protocol A: Kinetic Evaluation of Sulfoxide Pyrolysis via NMR
This protocol measures the first-order decomposition rate of an aliphatic sulfoxide. The inclusion of an inert internal standard ensures that any evaporative loss is accounted for, validating the mass balance.
Sample Preparation: Dissolve 0.1 mmol of the target aliphatic sulfoxide (e.g., methyl 3-phenylpropyl sulfoxide) in 0.6 mL of deuterated diglyme (diglyme-
).
Internal Standardization: Add 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This compound is thermally stable up to 200 °C and lacks
-hydrogens, making it inert to elimination. Its integration serves as a fixed reference point to quantify absolute conversion.
Thermal Incubation: Seal the solution in a heavy-walled NMR tube under an argon atmosphere. Submerge the tube in a pre-heated oil bath at exactly 145.0 ± 0.1 °C.
Kinetic Sampling: Acquire
H-NMR spectra at 2-hour intervals over a 24-hour period.
Data Validation: Plot
versus time. A perfectly linear plot validates that the decomposition is strictly first-order, confirming the unimolecular mechanism.
Because sulfinates decompose via radical pathways[3] or require extreme heat to fragment[5], FVP coupled with a radical scavenger is used to validate the desulfonylation mechanism.
System Setup: Connect a quartz pyrolysis tube to a high-vacuum line (
mbar) equipped with a liquid nitrogen cold trap.
Scavenger Integration: Coat the post-pyrolysis condensation zone with a thin film of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). Causality: If the sulfinate decomposes via homolytic
cleavage, the resulting alkyl radical will be instantly trapped by TEMPO upon exiting the hot zone, preventing complex downstream recombination and validating the radical intermediate.
Vaporization & Pyrolysis: Sublime 0.5 mmol of the aliphatic sulfinate ester into the quartz tube heated to 350 °C.
Isolation: Wash the cold trap with cold dichloromethane (
) and analyze the eluent via GC-MS.
Data Validation: The presence of TEMPO-alkyl adducts and the detection of
gas in the exhaust directly validate the homolytic desulfonylation pathway.
Experimental workflow for Flash Vacuum Pyrolysis and radical trapping.
References
Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry.
-Heteroatoms Substituted Ethyl Phenyl Sulfoxides.
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migr
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration and lifecycle management of reactive intermediates. Methyl 3-(methoxysulfinyl)propanoate...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration and lifecycle management of reactive intermediates. Methyl 3-(methoxysulfinyl)propanoate (CAS: 85939-98-6) is a highly specialized sulfinate ester utilized in complex synthetic workflows. However, its organosulfur backbone and dual functional groups (ester and methoxysulfinyl) demand rigorous, mechanistically sound disposal protocols.
This guide provides a definitive operational plan for managing this compound, ensuring regulatory compliance, environmental safety, and laboratory integrity.
Chemical Profile & Quantitative Hazard Assessment
Before handling or disposing of any chemical, we must establish a baseline understanding of its physical and reactive properties. The table below summarizes the critical data required for safe logistical planning.
Property / Parameter
Data / Classification
Operational Implication
Chemical Name
Methyl 3-(methoxysulfinyl)propanoate
Contains both ester and sulfinyl reactive centers.
CAS Number
85939-98-6
Unique identifier for EHS inventory tracking.
Molecular Formula
CHOS
High sulfur-to-carbon ratio dictates incineration strategy.
We do not simply discard chemicals into the nearest waste bin; every disposal protocol is governed by underlying chemical mechanics. Understanding why we treat Methyl 3-(methoxysulfinyl)propanoate in a specific manner is critical for preventing laboratory accidents.
Hydrolysis & Gas Evolution: Sulfinate esters are susceptible to hydrolysis in the presence of strong aqueous acids or bases, yielding sulfinic acids and methanol [1]. If disposed of in a sealed waste carboy containing incompatible concentrated acids, this hydrolysis can lead to dangerous pressure buildup.
Oxidation Hazard: Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) will exothermically oxidize the sulfinyl group (-SO-) to a sulfonyl group (-SO
-). Therefore, it must be strictly segregated from oxidizing waste streams to prevent thermal runaway [2].
Incineration Chemistry: Standard disposal for organic waste involves high-temperature incineration. Combusting organosulfur compounds generates sulfur oxides (SOx). Environmental Health and Safety (EHS) protocols mandate specific labeling so these streams are routed to incinerators equipped with alkaline scrubbers, preventing environmental acid rain contributions [3].
Chemical degradation and incineration pathway of the sulfinate ester.
Protocol A: Direct Disposal of Unused or Expired Reagent
For pure material that has degraded or is no longer needed, follow this segregation workflow:
Segregation: Place the material in a chemically compatible, tightly sealed container (HDPE or PTFE-lined glass is recommended). Do not mix with concentrated acids or bases [2].
Categorization: Classify the waste as "Non-Halogenated Organic Waste" unless the reagent has been dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform).
Mandatory Labeling: Explicitly write "Contains Organosulfur Compounds" on the hazardous waste tag. This is a critical logistical step that ensures EHS routes the carboy to the correct scrubber-equipped facility [3].
Protocol B: Quenching Reaction Mixtures (A Self-Validating System)
When dealing with post-reaction mixtures containing unreacted Methyl 3-(methoxysulfinyl)propanoate, you must quench the reactive species before routing it to bulk waste to prevent downstream reactions [4].
Dilution & Cooling: Cool the reaction mixture to 0–5°C using an ice bath. Dilute the mixture with a non-reactive organic solvent (e.g., Ethyl Acetate).
Mild Hydrolysis: Slowly add a saturated aqueous solution of ammonium chloride (NH
Cl) dropwise with vigorous stirring. This provides a mild, buffered environment to safely hydrolyze the ester without extreme exotherms.
Phase Separation: Transfer the mixture to a separatory funnel and extract the organic layer.
Self-Validation Step: To ensure complete quenching, spot the organic layer on a TLC plate or run a rapid LC-MS. The absence of the parent mass (m/z 166) confirms complete hydrolysis.
Final Routing: Dispose of the organic layer in the flammable organic waste stream. The aqueous layer, now containing inert inorganic salts and trace hydrolyzed organics, must be collected in the aqueous hazardous waste stream—never pour it down the drain [4].
Decision tree for laboratory waste segregation and EHS routing.
Emergency Spill Response Plan
In the event of an accidental release of Methyl 3-(methoxysulfinyl)propanoate, immediate and structured action is required to mitigate exposure and environmental contamination:
Isolate & Protect: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE, including heavy-duty nitrile gloves, splash goggles, and a lab coat.
Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust , as organosulfur compounds can react unpredictably with organic particulates.
Neutralization: If the spill is highly concentrated, lightly dust the area with a mild alkaline absorbent (such as sodium bicarbonate) to neutralize any potential acidic hydrolysis byproducts.
Collection: Sweep the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bucket. Label the container strictly as "Sulfur-containing organic spill debris" and request an immediate EHS pickup [2].
References
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University EHS. Available at: [Link]
National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols." NSTA Safety Resources. Available at: [Link]
EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Safety and Security. Available at: [Link]
Snodin, D. J., et al. "Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation." PubMed, National Institutes of Health. Available at: [Link]
Personal protective equipment for handling Methyl 3-(methoxysulfinyl)propanoate
Executive Summary & Hazard Characterization Methyl 3-(methoxysulfinyl)propanoate is a functionalized organosulfur intermediate containing both a sulfinyl ester (sulfinate) and a carboxylate ester moiety. Unlike standard...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Characterization
Methyl 3-(methoxysulfinyl)propanoate is a functionalized organosulfur intermediate containing both a sulfinyl ester (sulfinate) and a carboxylate ester moiety. Unlike standard organic solvents, the presence of the sulfinyl group (
) introduces specific reactivity concerns, particularly moisture sensitivity and potential transesterification.
While specific toxicological data for this exact intermediate may be limited in public repositories, we apply the Structure-Activity Relationship (SAR) safety principle. Based on the hydrolysis potential of sulfinyl esters and the known hazards of propanoate analogues (e.g., Methyl 3-methoxypropionate), this compound must be treated as a High-Grade Irritant and a Potential Sensitizer .
Core Hazard Profile
Hazard Class
Signal Word
Primary Risk
Mechanism of Action
Skin/Eye Irritant
WARNING
Tissue Damage
Acidic hydrolysis products (Sulfinic acid derivatives) upon contact with mucosal moisture.
Reactivity
CAUTION
Hydrolysis
Decomposes in moist air/water to release acidic byproducts.
Permeation
DANGER
Skin Absorption
Sulfinyl groups (like DMSO) can facilitate transdermal permeation of dissolved contaminants.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory nitrile gloves often provide insufficient breakthrough times for oxygenated organosulfur compounds. The following matrix utilizes a "Task-Based Risk Stratification" approach.
Tiered Protection System
PPE Component
Tier 1: Standard Handling (Weighing, Closed Transfer)
Tier 2: High Exposure Risk (Synthesis, Open Filtration, Spills)
Technical Rationale
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®)
Sulfinyl esters can swell nitrile. Laminate films provide >480 min breakthrough protection against esters and sulfur organics.
Eye Protection
Safety Glasses (Side Shields, ANSI Z87.1+)
Chemical Splash Goggles (Indirect Venting)
Goggles prevent liquid entry from splashes; essential due to the hydrolysis risk in eye fluid.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Respirator (Half-Face) (Cartridge: OV/P95)
Required only if working outside a hood (e.g., spill cleanup). OV cartridges neutralize organic vapors.
Body Defense
Lab Coat (Cotton/Poly blend)
Chemical Apron (Butyl or Neoprene)
Prevents saturation of clothing which can hold the irritant against the skin (occlusion effect).
Operational Protocol: The Zero-Exposure Workflow
Objective: Maintain an inert barrier between the operator and the reagent to prevent hydrolysis and exposure.
A. Pre-Operational Engineering Check
Atmosphere: Ensure the reaction vessel is purged with dry Nitrogen (
) or Argon (Ar). Moisture initiates decomposition.
Ventilation: Verify fume hood sash is at the working height (usually 18 inches).
B. Handling Logic (Graphviz Visualization)
This diagram illustrates the decision matrix for selecting PPE and handling procedures based on the state of the chemical.
Caption: Decision logic for PPE selection based on exposure potential. Tier 2 is mandatory for any open-air manipulation.
C. Step-by-Step Handling
Weighing: Do not use plastic weigh boats if possible; they may retain static and residue. Use glass weighing funnels.
Transfer: Use a positive displacement pipette or cannula transfer for liquids to avoid aerosol generation.
Quenching: If the material must be neutralized, slowly add to a stirred solution of dilute aqueous sodium bicarbonate (
) to neutralize acidic hydrolysis byproducts safely.
Emergency Response & Disposal
Trustworthiness: These protocols are designed to mitigate the specific chemical risks of sulfinyl esters.
Accidental Exposure
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3] Do not use ethanol or DMSO to wash skin; these solvents can act as vehicles, carrying the chemical deeper into the dermis. Use mild soap and water only.
Eye Contact: Irrigate immediately.[1][3] The hydrolysis of the ester in the eye can lower pH rapidly, causing corneal damage.
Spill Management Workflow
Caption: Sequential protocol for managing spills of Methyl 3-(methoxysulfinyl)propanoate.
Waste Disposal[2][3][4]
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as sulfinyl groups can be vigorously oxidized to sulfonyls (
generation risk).
Stream: Dispose of as Non-Halogenated Organic Solvent Waste .
Labeling: Clearly mark tags with "Contains Sulfinyl Esters – Potential Acid Generator."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Methyl 3-methoxypropionate (Structural Analogue Safety Data). National Library of Medicine. [Link]